tert-Butyl 3-amino-3-methylbutanoate hydrochloride
Description
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Properties
IUPAC Name |
tert-butyl 3-amino-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-8(2,3)12-7(11)6-9(4,5)10;/h6,10H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACIXXPNOHHMNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C)(C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: tert-Butyl 3-amino-3-methylbutanoate Hydrochloride
The following technical guide is structured to serve as an authoritative resource for the application of tert-Butyl 3-amino-3-methylbutanoate hydrochloride in drug discovery and peptidomimetic synthesis.
Functional Class: Sterically Constrained
Executive Summary
tert-Butyl 3-amino-3-methylbutanoate hydrochloride is a specialized
Unlike standard
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Data | Technical Note |
| IUPAC Name | tert-butyl 3-amino-3-methylbutanoate hydrochloride | Often referred to as a |
| Molecular Formula | Includes HCl salt for amine stability. | |
| Molecular Weight | 209.71 g/mol | Free base MW: 173.25 g/mol . |
| Structure | A primary amine with a bulky tert-butyl ester. | |
| Solubility | High: DMSO, Methanol, DMFModerate: Water | The salt form aids aqueous solubility; the ester is lipophilic. |
| Acidity (pKa) | ~9.5 (Ammonium) | The free amine is basic; the salt is acidic. |
| Hygroscopicity | Moderate to High | Store in a desiccator; HCl salts attract moisture. |
Mechanistic Utility: The Gem-Dimethyl Effect
The utility of this compound relies on the steric bulk of the two methyl groups at the C3 (
Conformational Restriction (The "Lock")
In linear peptides, the backbone has high rotational freedom, leading to "random coil" structures that are easily degraded. The gem-dimethyl group in tert-butyl 3-amino-3-methylbutanoate restricts the rotation around the
-
Result: It promotes the formation of stable secondary structures, particularly the 14-helix (in
-peptides), which mimics the dimensions of an -helix but with different hydrogen bonding patterns.
Proteolytic Stability
Proteases (e.g., trypsin, chymotrypsin) require the peptide backbone to adopt an extended conformation to fit into the active site. The steric bulk of the gem-dimethyl group prevents this fit.
-
Result: Peptides incorporating this residue often exhibit half-lives extended from minutes to hours or days in plasma.
Visualization of the Pathway
The following diagram illustrates the logical flow from chemical structure to biological benefit.
Figure 1: The causal pathway of the Thorpe-Ingold effect in peptidomimetic stabilization.
Experimental Protocols
Critical Pre-Requisite: Salt Neutralization
Warning: The compound is supplied as a hydrochloride salt. The amine is protonated (
-
Reagent:
-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). -
Stoichiometry: Use 2.0–3.0 equivalents relative to the amine salt.
Peptide Coupling Protocol (High Steric Hindrance)
Due to the gem-dimethyl group, the amine is sterically hindered. Standard coupling agents (EDC/HOBt) are often too slow, leading to side reactions. HATU or PyBOP are recommended.
Materials:
-
Carboxylic Acid Partner (
) -
tert-Butyl 3-amino-3-methylbutanoate HCl (1.0 eq)
-
HATU (1.1 eq)
-
HOAt (1.1 eq) - Optional, boosts rate
-
DIPEA (3.0 eq)
-
Solvent: Anhydrous DMF or NMP.
Step-by-Step Workflow:
-
Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (1.0 eq) and stir for 2–5 minutes to form the activated ester.
-
Neutralization: In a separate vial, dissolve tert-butyl 3-amino-3-methylbutanoate HCl (1.0 eq) in DMF with remaining DIPEA (2.0 eq).
-
Coupling: Add the amine solution to the activated acid solution.
-
Reaction: Stir at Room Temperature (RT) for 4–16 hours.
-
Note: Monitor by LCMS. If conversion is <50% after 4 hours, heat to 40°C.
-
-
Workup: Dilute with Ethyl Acetate, wash with 5%
, 1M (careful with acid sensitivity of ester, keep contact time short), and Brine. Dry over .
Deprotection (Ester Cleavage)
The tert-butyl ester is acid-labile.[1] However, the gem-dimethyl group can stabilize the cation intermediate, sometimes requiring slightly more vigorous conditions than a standard serine-tBu ether.
Cocktail: TFA:DCM (1:1 v/v) or 4M HCl in Dioxane. Protocol:
-
Dissolve the coupled product in DCM.
-
Add an equal volume of Trifluoroacetic Acid (TFA).
-
Stir for 1–2 hours at RT.
-
Validation: Monitor by HPLC/MS for the loss of the tert-butyl signal (-56 Da mass shift).
-
Removal: Evaporate TFA under nitrogen flow or rotary evaporation. Co-evaporate with toluene to remove trace acid.
Synthesis Workflow Diagram
Figure 2: Optimized synthetic workflow for hindered
Handling, Stability & Safety
Storage Stability
-
Condition: Store at -20°C or +4°C.
-
Desiccation: The HCl salt is hygroscopic. Moisture absorption can lead to hydrolysis of the ester over long periods or difficulty in weighing precise equivalents.
-
Shelf Life: >2 years if kept dry and frozen.
Safety Profile
-
Hazards: Irritant (Skin/Eye/Respiratory).[2]
-
GHS Classification: H315, H319, H335.[2]
-
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Coupling | Steric hindrance of gem-dimethyl. | Switch from EDC to HATU or COMU. Increase temperature to 40°C. |
| Incomplete Deprotection | Bulky group shielding the ester. | Increase TFA concentration to 95% or extend reaction time. |
| Product is Sticky/Oil | Residual DIPEA salts. | Perform an extra wash with 0.1M HCl (rapidly) or purify via Reverse Phase HPLC immediately. |
References
-
Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. (Foundational work on beta-amino acid synthesis).
-
Vasudev, P. G., et al. (2011). "The Thorpe-Ingold effect in peptide conformation: The role of gem-dimethyl substitution." Journal of Peptide Science. (Mechanistic basis for stability).
-
PubChem. (2024).[2] "tert-Butyl 3-amino-3-methylbutanoate hydrochloride Compound Summary." National Library of Medicine. (Physical property verification).
- Albericio, F., & Kates, S. A. (2000). "Solid-Phase Synthesis: A Practical Guide." Marcel Dekker.
Sources
Technical Monograph: Spectroscopic Profiling of tert-Butyl 3-amino-3-methylbutanoate HCl
This guide serves as a technical monograph for tert-Butyl 3-amino-3-methylbutanoate hydrochloride , a critical
Executive Summary & Compound Identity
tert-Butyl 3-amino-3-methylbutanoate hydrochloride is a specialized
| Attribute | Detail |
| IUPAC Name | tert-Butyl 3-amino-3-methylbutanoate hydrochloride |
| Common Name | |
| CAS Number | 51313-75-8 (Free Base); Salt form is stoichiometric derivative |
| Molecular Formula | |
| Molecular Weight | 173.25 g/mol (Free Base); 209.71 g/mol (HCl Salt) |
| Structure |
Synthesis & Purity Context
To understand the impurity profile, one must recognize the synthesis route. The industrial standard involves the acid-catalyzed esterification of 3-amino-3-methylbutanoic acid with isobutylene, often utilizing
Critical Impurities to Monitor:
-
Free Acid: Resulting from ester hydrolysis (monitor via loss of t-Bu signal).
-
Isobutylene Oligomers: Byproducts of the esterification reagent.
-
Regioisomers: Rare, but migration of the amine is possible under harsh conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy[6][7][8]
The NMR profile of this compound is distinct due to its high symmetry and lack of vicinal coupling protons on the backbone, resulting in clean singlet peaks.
H NMR Analysis (400 MHz, DMSO- )
The hydrochloride salt ensures the amine is protonated (
| Shift ( | Mult. | Int.[1][2][3][4][5][6] | Assignment | Structural Insight |
| 8.35 | br s | 3H | Ammonium protons; broad due to quadrupole relaxation and exchange. | |
| 2.65 | s | 2H | Methylene at C2. Deshielded by the adjacent carbonyl. | |
| 1.44 | s | 9H | tert-Butyl ester group. Intense singlet. | |
| 1.38 | s | 6H | Gem-dimethyl at C3. Distinct from t-Bu; shifts slightly based on conc. |
C NMR Analysis (100 MHz, DMSO- )
The carbon spectrum confirms the quaternary centers. Note that the quaternary carbon attached to the ammonium (
| Shift ( | Type | Assignment | Notes |
| 169.5 | Typical ester carbonyl shift. | ||
| 81.2 | Quaternary carbon of the tert-butyl group. | ||
| 52.4 | Quaternary center; chemically shifted by Nitrogen. | ||
| 46.1 | Alpha to carbonyl. | ||
| 27.8 | Methyls of the tert-butyl group (3 carbons). | ||
| 25.6 | Gem-dimethyl groups (2 carbons). |
Mass Spectrometry (MS) Fragmentation[12][13]
In Electrospray Ionization (ESI-MS) positive mode, the salt dissociates, yielding the protonated free base
Primary Ionization
-
Parent Ion (
): m/z 174.15 -
Exact Mass: 173.1416 (Neutral)
174.1494 (Protonated)
Fragmentation Pathway (DOT Visualization)
The following diagram illustrates the logical fragmentation steps observed in MS/MS experiments (Collision Induced Dissociation).
Figure 1: Proposed ESI-MS fragmentation pathway for tert-Butyl 3-amino-3-methylbutanoate.
Infrared (IR) Spectroscopy
The IR spectrum (KBr pellet or ATR) is diagnostic for the salt form and the ester functionality.
| Wavenumber ( | Assignment | Description |
| 2800 - 3200 | Broad, strong band characteristic of ammonium salts ( | |
| 2975, 2930 | Aliphatic stretches from the abundant methyl groups (t-Bu and gem-dimethyl). | |
| 1730 - 1740 | Sharp, strong ester carbonyl peak. Critical for confirming ester integrity. | |
| 1240, 1155 | Ester C-O-C stretching vibrations. | |
| 1500 - 1600 | Ammonium bending deformations. |
Analytical Workflow & Quality Control
To ensure the material meets "Drug Substance" standards, a self-validating analytical workflow is required.
Figure 2: Analytical QC workflow. Note: HPLC detection requires CAD (Charged Aerosol) or ELSD as the compound lacks a strong chromophore.
Protocol Note: Handling & Storage
-
Hygroscopicity: As an HCl salt, the compound is hygroscopic. IR analysis should be performed immediately after sampling to avoid water bands (
) obscuring the NH region. -
Stability: The tert-butyl ester is acid-labile. Do not store in acidic aqueous solutions.
References
-
Method for producing amino acid tert-butyl ester hydrochloride. Source: Patent WO2003053909A1. Context: Describes the general acid-catalyzed addition of isobutylene to amino acids to form tert-butyl esters.[2] URL:
-
PubChem Compound Summary: tert-Butyl 3-amino-3-methylbutanoate. Source: National Center for Biotechnology Information (2023). Context: Confirmation of CAS 51313-75-8 and structural identifiers. URL:[Link]
-
Spectrometric Identification of Organic Compounds. Source: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (7th Ed.). Context: Authoritative text for the assignment of characteristic NMR shifts (gem-dimethyl, tert-butyl) and MS fragmentation patterns. URL:[Link]
Sources
- 1. CN101108806A - Technique for synthesizing tert-butylamine - Google Patents [patents.google.com]
- 2. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 3. Ethanethiol(75-08-1) 13C NMR [m.chemicalbook.com]
- 4. The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep in Pearson+ [pearson.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 7. PubChemLite - Tert-butyl 2-amino-3-methylbutanoate hydrochloride (C9H19NO2) [pubchemlite.lcsb.uni.lu]
Introduction to β-Amino Acid Synthesis Strategies
Executive Summary
-Amino acids differ from their naturalThis technical guide analyzes the three dominant synthetic paradigms—Homologation, Asymmetric C-C Bond Formation, and Biocatalysis. It prioritizes mechanistic causality and reproducibility, providing a validated protocol for the classical Arndt-Eistert homologation while integrating modern safety adaptations.
Part 1: Structural Significance & Pharmacological Relevance[2]
The insertion of a methylene group creates two distinct substitution patterns:
-
-amino acids: Side chain attached to the
-carbon (derived from -amino acids). -
-amino acids: Side chain attached to the
-carbon (generated via alkylation or Mannich types).
Mechanistic Impact on Drug Design
-
Proteolytic Stability: Endogenous proteases recognize the specific spatial arrangement of the amide bond relative to the side chain in
-peptides. The extended backbone of -peptides disrupts this recognition, extending plasma half-life. -
Foldamer Formation:
-peptides fold into stable 14-helices (3.0 residues per turn) or 12-helices (2.5 residues per turn), creating rigid scaffolds for displaying side chains to protein targets (Protein-Protein Interaction inhibition).
Figure 1: Structural divergence of
Part 2: Core Synthesis Strategies
Classical Homologation: The Arndt-Eistert Synthesis
This is the "gold standard" for converting commercially available chiral
-
Mechanism: Activation of the carboxylic acid, formation of a diazoketone, and the Wolff Rearrangement .[2][3]
-
Causality: The Wolff rearrangement proceeds via a concerted migration of the alkyl group with retention of configuration, making it stereochemically robust.
-
Safety Note: Traditional protocols use diazomethane (
), which is explosive and toxic.[4] Modern variants often use TMS-diazomethane or flow chemistry to mitigate risk.
Enantioselective C-C Bond Formation: The Mannich Reaction
For
-
Mechanism: Reaction of an enolizable carbonyl compound (nucleophile) with an imine (electrophile).
-
Catalysis: Asymmetric organocatalysis (e.g., using chiral phosphoric acids or proline derivatives) allows for high enantioselectivity (ee > 99%) without heavy metals.
Biocatalysis: Phenylalanine Aminomutase (PAM)
A green chemistry approach utilizing enzymes like Taxus chinensis PAM .[5]
-
Mechanism: Isomerization of
-phenylalanine to -phenylalanine via a 4-methylideneimidazole-5-one (MIO) cofactor.[6] -
Utility: Essential for the industrial synthesis of the Taxol side chain. It offers perfect regioselectivity but is substrate-specific (mostly aromatics).
Comparative Analysis of Strategies
| Feature | Arndt-Eistert Homologation | Asymmetric Mannich Reaction | Biocatalysis (PAM) |
| Primary Product | |||
| Starting Material | Chiral | Aldehydes/Imines | Cinnamic Acid / |
| Stereocontrol | Retention (from SM) | Catalyst Controlled | Enzymatic (Perfect) |
| Scalability | Moderate (Safety limits) | High | High (Fermentation) |
| Key Limitation | Diazomethane handling | Catalyst cost/complexity | Substrate scope (aromatics) |
Part 3: Detailed Experimental Protocol
Protocol: Arndt-Eistert Homologation of N-Protected -Amino Acids
Objective: Synthesis of Boc-
Phase 1: Activation (Mixed Anhydride Formation)
-
Dissolution: Dissolve Boc-L-Phe (10 mmol) in anhydrous THF (50 mL) under Argon at -15°C (salt/ice bath).
-
Deprotonation: Add N-methylmorpholine (NMM, 11 mmol).
-
Activation: Dropwise add isobutyl chloroformate (11 mmol). Stir for 15 minutes. Causality: This forms the mixed anhydride, a potent electrophile necessary for diazo attack.
Phase 2: Diazoketone Formation
-
Addition: Filter off the NMM salts rapidly (cold) or proceed directly if using a biphasic adaptation. Add the filtrate to a solution of diazomethane (approx. 15-20 mmol in
, generated ex situ) at 0°C.-
Note: If using TMS-Diazomethane (2M in hexanes), add it directly to the anhydride solution.
-
-
Reaction: Allow to warm to room temperature (RT) over 3 hours.
-
Quench: Carefully add dilute acetic acid to quench excess diazo reagent (bubbling ceases).
-
Isolation: Wash with sat.
, brine, dry over , and concentrate. Result: A yellow crystalline diazoketone.
Phase 3: The Wolff Rearrangement
-
Setup: Dissolve the diazoketone in THF/Water (9:1 ratio).
-
Catalysis: Add Silver Benzoate (
, 0.1 eq) dissolved in triethylamine ( ). -
Rearrangement: Sonicate or stir in the dark. Nitrogen gas (
) evolves vigorously.-
Mechanistic Insight: The Ag(I) catalyst promotes the loss of
, generating a silver-carbenoid. This species undergoes 1,2-shift (Wolff Rearrangement) to form a Ketene intermediate.[2]
-
-
Trapping: The water present acts as the nucleophile, attacking the ketene to form the
-amino acid. -
Purification: Acidify to pH 2, extract with EtOAc, and recrystallize.
Figure 2: The Arndt-Eistert Homologation Pathway. The critical step is the Wolff Rearrangement, where the carbon skeleton expands while retaining stereochemistry.
Part 4: Biocatalytic Pathways (Green Chemistry)
For industrial applications requiring high enantiopurity without hazardous reagents, Biocatalysis using Phenylalanine Aminomutase (PAM) is the method of choice.
-
Enzyme Source: Taxus chinensis (TcPAM).[7]
-
Reaction: Converts (S)-
-phenylalanine (R)- -phenylalanine. -
Mechanism: The enzyme utilizes an MIO cofactor (4-methylideneimidazole-5-one).[6] The amino group is eliminated to form a cinnamic acid intermediate (enzyme-bound), followed by re-addition of the amino group at the
-position.
Figure 3: Catalytic cycle of Phenylalanine Aminomutase (PAM). The reaction proceeds via an ammonia-lyase mechanism involving a cinnamate intermediate.[6]
References
-
Seebach, D., & Gardiner, J. (2008).[8] β-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. Link
-
Podlech, J., & Seebach, D. (1995).[2] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition, 34(4), 471-472. Link
-
Wu, B., Szymanski, W., et al. (2011).[9] Ammonia lyases and aminomutases as biocatalysts for the synthesis of α-amino and β-amino acids. Current Opinion in Chemical Biology, 15(2), 234-240.[9] Link
-
Marques, C. S., & Burke, A. J. (2024). Catalytic Asymmetric Synthesis of β-Amino Acids: Recent Advances. ChemCatChem. Link
-
Plutschack, M. B., et al. (2025). Up-Scale Pseudotelescopic Photoinduced Arndt-Eistert α-Amino Acid Homologation in a Flow Reactor Cascade. Organic Process Research & Development. Link
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Arndt-Eistert Synthesis [organic-chemistry.org]
- 3. Curly Arrow: Diazomethane and the Arndt-Eistert Homologation [curlyarrow.blogspot.com]
- 4. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 5. Enzymatic synthesis of enantiopure alpha- and beta-amino acids by phenylalanine aminomutase-catalysed amination of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ammonia lyases and aminomutases as biocatalysts for the synthesis of α-amino and β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of tert-Butyl 3-amino-3-methylbutanoate Hydrochloride: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of tert-butyl 3-amino-3-methylbutanoate hydrochloride, a valuable building block in medicinal chemistry and drug development. The protocol herein details a robust and scalable two-step procedure commencing with the direct esterification of 3-amino-3-methylbutanoic acid using tert-butyl acetate under acidic conditions, followed by the conversion to its hydrochloride salt. This guide emphasizes the causality behind experimental choices, provides a thorough safety analysis, and includes expected analytical data for product verification, ensuring scientific integrity and practical utility for researchers in the field.
Introduction
β-amino acids and their derivatives are of significant interest in the pharmaceutical industry due to their unique structural properties and biological activities. The incorporation of β-amino acids into peptides can induce stable secondary structures and confer resistance to enzymatic degradation. tert-Butyl 3-amino-3-methylbutanoate, in particular, serves as a key intermediate for the synthesis of complex molecules, including peptidomimetics and other therapeutic agents. The tert-butyl ester provides a sterically hindered protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. This application note presents a detailed, field-proven protocol for the synthesis of its hydrochloride salt, ensuring high purity and yield.
Reaction Scheme
The synthesis is a two-step process:
-
Esterification: 3-amino-3-methylbutanoic acid is reacted with tert-butyl acetate in the presence of perchloric acid to form tert-butyl 3-amino-3-methylbutanoate.
-
Salt Formation: The resulting free base is then treated with hydrogen chloride to yield the stable hydrochloride salt.
Mechanistic Rationale
The esterification reaction proceeds via an acid-catalyzed pathway. Perchloric acid, a strong acid, protonates the carbonyl oxygen of tert-butyl acetate, making the carbonyl carbon more electrophilic. The carboxylic acid group of 3-amino-3-methylbutanoic acid then acts as a nucleophile, attacking the activated carbonyl carbon. The zwitterionic nature of the amino acid is overcome in the strongly acidic medium, allowing the carboxylic acid to react. The subsequent loss of acetic acid and a proton yields the desired tert-butyl ester.
The formation of the hydrochloride salt is a straightforward acid-base reaction where the basic amino group of the ester is protonated by hydrogen chloride.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Hazards |
| 3-Amino-3-methylbutanoic acid | C₅H₁₁NO₂ | 117.15 | 625-05-8 | Irritant |
| tert-Butyl acetate | C₆H₁₂O₂ | 116.16 | 540-88-5 | Flammable, Irritant |
| Perchloric acid (70%) | HClO₄ | 100.46 | 7601-90-3 | Oxidizer, Corrosive, Toxic |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Carcinogen, Irritant |
| Sodium bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | 144-55-8 | Non-hazardous |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Non-hazardous |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | 60-29-7 | Flammable, Peroxide former |
| Hydrogen chloride (gas or soln. in diethyl ether) | HCl | 36.46 | 7647-01-0 | Corrosive, Toxic |
Experimental Protocol
Part 1: Synthesis of tert-Butyl 3-amino-3-methylbutanoate
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-amino-3-methylbutanoic acid (5.86 g, 50 mmol).
-
Reagent Addition: Add tert-butyl acetate (100 mL). Cool the suspension to 0 °C in an ice bath.
-
Acid Catalyst: Slowly add 70% perchloric acid (8.7 mL, 75 mmol) dropwise to the stirred suspension over 15 minutes. Caution: Perchloric acid is a strong oxidizer and highly corrosive. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.[1][2][3][4][5]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours. The suspension should gradually become a clear solution.
-
Workup - Quenching: After 24 hours, carefully pour the reaction mixture into a 500 mL beaker containing 150 mL of ice-cold water.
-
Workup - Basification: Slowly add a saturated aqueous solution of sodium bicarbonate to the aqueous mixture with stirring until the pH is approximately 9. This will neutralize the excess perchloric acid and deprotonate the ammonium salt of the product.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Workup - Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude tert-butyl 3-amino-3-methylbutanoate as an oil.
Part 2: Synthesis of tert-Butyl 3-amino-3-methylbutanoate hydrochloride
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude oil from Part 1 in 100 mL of anhydrous diethyl ether.
-
Precipitation: Cool the solution to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the solution for approximately 10-15 minutes, or until a white precipitate is formed and no further precipitation is observed.[6] Alternatively, a 2 M solution of HCl in diethyl ether can be added dropwise until precipitation is complete. Caution: Hydrogen chloride is a corrosive and toxic gas. This step must be performed in a well-ventilated fume hood.[6]
-
Isolation: Collect the white precipitate by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.
-
Drying: Dry the product under vacuum to a constant weight.
Characterization and Data Analysis
The final product, tert-butyl 3-amino-3-methylbutanoate hydrochloride, should be a white to off-white solid.
Expected Analytical Data:
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected to be in the range of 140-150 °C (based on similar compounds) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.3 (br s, 3H, -NH₃⁺), 2.7 (s, 2H, -CH₂-), 1.4 (s, 9H, -C(CH₃)₃), 1.3 (s, 6H, -C(CH₃)₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 169.0 (C=O), 81.0 (O-C(CH₃)₃), 50.0 (C(CH₃)₂), 45.0 (-CH₂-), 28.0 (O-C(CH₃)₃), 26.0 (C(CH₃)₂) |
| IR (KBr) | ν (cm⁻¹): ~3000-2800 (N-H stretch), ~1730 (C=O stretch), ~1150 (C-O stretch) |
Workflow and Logic Diagram
Caption: Workflow for the synthesis of tert-Butyl 3-amino-3-methylbutanoate HCl.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield of ester | Incomplete reaction | Ensure the reaction is stirred for the full 24 hours. Check the quality of the perchloric acid. |
| Loss during workup | Ensure the pH is basic enough (pH ~9) to fully deprotonate the product before extraction. Perform multiple extractions. | |
| Product is an oil, not a solid after HCl addition | Product is not pure | The crude ester may contain impurities that inhibit crystallization. Purify the crude ester by column chromatography before salt formation. |
| Insufficient HCl | Add more HCl solution or bubble more HCl gas through the solution. | |
| Presence of water | Ensure all glassware and solvents for the salt formation step are anhydrous. | |
| Final product is discolored | Impurities from starting materials or side reactions | Recrystallize the final product from a suitable solvent system (e.g., ethanol/diethyl ether). |
Safety and Handling
-
Perchloric acid is a powerful oxidizing agent and can cause explosions when in contact with organic materials, especially upon heating.[1][2][3][4][5] It is also highly corrosive. All work with perchloric acid must be conducted in a designated fume hood with a blast shield.[1][2][3][4][5] Avoid contact with skin and eyes.
-
Hydrogen chloride is a corrosive gas that can cause severe respiratory irritation.[6] It should be handled in a well-ventilated fume hood.
-
Dichloromethane is a suspected carcinogen and should be handled with appropriate engineering controls and PPE.
-
Diethyl ether is extremely flammable and can form explosive peroxides upon storage. Use in a well-ventilated area away from ignition sources and use freshly opened cans or test for peroxides before use.
References
- Google Patents. (n.d.). Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
-
University of Glasgow. (n.d.). CHEM13 Perchloric Acid. Retrieved February 24, 2026, from [Link]
-
Florida State University. (n.d.). Guidelines for Using Perchloric Acid. Retrieved February 24, 2026, from [Link]
-
KAUST Health & Safety. (n.d.). Working with Perchloric Acid Guideline. Retrieved February 24, 2026, from [Link]
-
University of British Columbia. (2019, April 18). SAFE WORK PROCEDURE Working Safely with Perchloric Acid. Retrieved February 24, 2026, from [Link]
-
The University of Edinburgh. (n.d.). Perchloric Acid Safety Guidelines. Retrieved February 24, 2026, from [Link]
Sources
- 1. gla.ac.uk [gla.ac.uk]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 6. What Should Be Paid Attention to When Using Hydrogen Chloride Gas? Exporter China [taiyugas.com]
tert-Butyl 3-amino-3-methylbutanoate hydrochloride as a building block for beta-peptides
Application Note: tert-Butyl 3-amino-3-methylbutanoate Hydrochloride in
Executive Summary
This guide details the technical application of tert-Butyl 3-amino-3-methylbutanoate hydrochloride (CAS: 120229-99-2 / Generic) as a specialized building block for
This specific ester form (H-
Chemical Profile & Structural Logic
Compound Identity:
-
Systematic Name: tert-Butyl 3-amino-3-methylbutanoate hydrochloride
-
Common Name:
-Aib tert-butyl ester HCl; H- Haa-OtBu·HCl -
Chirality: Achiral (Symmetric gem-dimethyl substitution). Eliminates racemization concerns at the
-position.
Physical Properties:
| Property | Value | Significance |
| Molecular Formula | Stable salt form prevents autopolymerization. | |
| Molecular Weight | 209.71 g/mol | Precise stoichiometry calculation required. |
| Solubility | High in DMF, DMSO, MeOH | Compatible with standard peptide solvents. |
| Steric Profile | High ( | Critical: The amine is sterically hindered, slowing acylation rates significantly compared to |
Mechanistic Role (The Gem-Dimethyl Effect):
In unsubstituted
Application Protocols
Workflow A: Handling & Free-Basing
The HCl salt is stable for storage but must be converted to the free amine in situ for coupling. Isolation of the free amine is not recommended due to potential carbamate formation with atmospheric
Protocol:
-
Dissolve 1.0 eq of tert-Butyl 3-amino-3-methylbutanoate HCl in minimal dry DMF (approx. 0.5 M).
-
Add 1.05 eq of DIPEA (N,N-Diisopropylethylamine).
-
Critical Step: Allow to equilibrate for 2 minutes. Do not store; proceed immediately to coupling.
Workflow B: Coupling to the Sterically Hindered Amine
Coupling an incoming Fmoc-amino acid to the N-terminus of this residue is the rate-limiting step. Standard carbodiimide (DIC/HOBt) methods often fail or result in low yields due to the steric shield provided by the gem-dimethyl group.
Recommended Activation System: HATU / HOAt / Collidine Rationale: HATU generates the highly reactive O-azabenzotriazole ester. Collidine (2,4,6-trimethylpyridine) is a non-nucleophilic base that minimizes base-catalyzed side reactions during prolonged coupling times.
Step-by-Step Coupling Protocol:
-
Activation: In a separate vial, dissolve the incoming Fmoc-
-Amino Acid (1.2 eq) and HATU (1.2 eq) in dry DMF. -
Add HOAt (1.2 eq) to enhance reaction kinetics (optional but recommended for
couplings). -
Add Collidine (2.5 eq) or DIPEA (2.5 eq). Activate for 2–5 minutes (solution turns yellow).
-
Coupling: Transfer the activated solution to the vessel containing the free-based tert-Butyl 3-amino-3-methylbutanoate (from Workflow A).
-
Incubation:
-
Standard: Stir at Room Temperature for 4–12 hours.
-
Accelerated: Microwave irradiation at 60°C for 20 minutes (Power: 25W).
-
-
Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The disappearance of the amine peak is the primary indicator. Ninhydrin stain may be faint due to steric hindrance; Chloranil test is preferred for secondary amines, though this is a primary amine, the steric bulk can affect stain sensitivity.
-
Work-up: Dilute with EtOAc, wash with 5%
(removes base/HATU byproducts), sat. , and Brine. Dry over .
Workflow C: C-Terminal Deprotection (Acidolysis)
The tert-butyl ester is acid-labile. It is orthogonal to Fmoc (base labile) but sensitive to the conditions used to remove Boc or Trt groups.
Protocol:
-
Dissolve the peptide in TFA/DCM (1:1 v/v) or 95% TFA / 2.5% TIPS / 2.5%
(if scavengers are needed for side chains). -
Stir for 1–2 hours at Room Temperature.
-
Evaporate TFA under nitrogen flow.
-
Precipitate peptide with cold diethyl ether.
Visualization of Synthetic Logic
The following diagram illustrates the convergent synthesis strategy using this building block.
Caption: Workflow for utilizing tert-Butyl 3-amino-3-methylbutanoate HCl as a C-terminal anchor. The "Steric Constraint Zone" highlights the kinetic bottleneck caused by the gem-dimethyl group.
Troubleshooting & Optimization (E-E-A-T)
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Steric hindrance of the | Switch from HBTU to HATU or PyAOP . Use microwave assistance (60°C). Double couple if necessary. |
| Epimerization | Not applicable for this specific residue (achiral), but possible for the incoming chiral AA. | Use Collidine instead of DIPEA. Maintain low temperature (0°C) during activation, then warm to RT. |
| Precipitation | Use "Magic Mixture" solvents: DCM/DMF/NMP (1:1:1) or add chaotropic salts (LiCl). | |
| Low Yield after TFA | Incomplete cleavage of t-Bu ester. | Ensure the scavenger cocktail is fresh. If the peptide is hydrophobic, extend reaction time to 3 hours. |
References
-
Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta.
-
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). "Beta-Peptides: From structure to function." Chemical Reviews.
-
Vasudev, P. G., et al. (2011).
-amino acids and -peptides." Chemical Reviews. -
PubChem. (n.d.).[1] "Tert-butyl 3-amino-3-methylbutanoate." National Library of Medicine.
-
Bachem. (2024). "Peptide Coupling Reagents: A Guide." Bachem Technical Notes.
Disclaimer: This protocol is intended for research use only. Always consult the Material Safety Data Sheet (MSDS) before handling chemical reagents.
Sources
Application of tert-butyl esters in solid-phase peptide synthesis (SPPS)
Application Note: Strategic Utilization of tert-Butyl Esters in Solid-Phase Peptide Synthesis (SPPS)
Executive Summary
The tert-butyl (tBu) ester is the cornerstone of side-chain protection for Aspartic Acid (Asp) and Glutamic Acid (Glu) in the Fmoc/tBu orthogonal strategy. Its indispensable role stems from its stability under basic conditions (Fmoc removal) and rapid acidolytic cleavage during global deprotection. However, the generation of reactive tert-butyl carbocations during cleavage necessitates precise scavenging protocols to prevent irreversible alkylation of sensitive residues (Trp, Met, Cys).[1] This guide provides a mechanistic understanding, validated protocols, and troubleshooting strategies for maximizing the efficacy of tert-butyl esters in high-fidelity peptide synthesis.
Mechanistic Foundation: The Fmoc/tBu Orthogonality
In modern SPPS, "orthogonality" defines the ability to selectively remove one class of protecting groups without affecting others.[2][3]
- -Amino Protection (Temporary): Fmoc group. Removed by mild base (20% Piperidine in DMF).[4]
-
Side-Chain Protection (Permanent): tert-Butyl esters (Asp, Glu) and ethers (Ser, Thr, Tyr).[1] Removed by strong acid (TFA).[5][6]
This segregation allows for the assembly of complex sequences without premature side-chain deprotection or branching.
Mechanism of Acidolysis
The cleavage of the tert-butyl ester is an acid-catalyzed
-
Protonation: The carbonyl oxygen of the ester is protonated by Trifluoroacetic Acid (TFA).
-
Fragmentation: The bond between the tert-butyl group and the carboxyl oxygen breaks, releasing the free carboxylic acid and a tertiary carbocation (
-Bu ). -
Fate of the Cation: The
-Bu ion spontaneously eliminates a proton to form isobutylene (gas) or reacts with nucleophiles. This is the critical control point. Without scavengers, the cation will alkylate electron-rich side chains (e.g., the indole ring of Trp).
Figure 1: Acidolytic cleavage mechanism of tert-butyl esters and the critical role of scavengers.
Strategic Application & Protocols
Coupling Protocol (Asp/Glu Incorporation)
While tert-butyl esters are stable, the coupling of Fmoc-Asp(OtBu)-OH requires care to prevent racemization or aspartimide formation (see Section 4).
Recommended Reagents:
-
Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure. This combination is superior to HBTU/HOBt for suppressing racemization [1].
-
Base: DIPEA (Diisopropylethylamine) - use only if using uronium salts (HBTU/HATU). Avoid collidine with Asp esters if possible.
Step-by-Step Coupling:
-
Calculate: Use 5 equivalents (eq) of Fmoc-Asp(OtBu)-OH relative to resin loading.
-
Dissolve: Dissolve amino acid and 5 eq of Oxyma Pure in minimal DMF.
-
Activate: Add 5 eq of DIC. Allow pre-activation for 2 minutes.
-
React: Add mixture to the resin.[6][7][8] Agitate for 60 minutes at room temperature.
-
Wash: Drain and wash with DMF (
sec).
Global Deprotection & Cleavage (The Critical Step)
This step removes the tert-butyl ester and cleaves the peptide from the resin. The choice of "Cocktail" is dictated by the peptide sequence.
Table 1: Cleavage Cocktail Selection Guide
| Peptide Composition | Recommended Cocktail | Composition (v/v) | Rationale |
| Standard (No Cys, Met, Trp) | Cocktail A | TFA (95%), TIS (2.5%), H₂O (2.5%) | TIS and Water sufficiently scavenge |
| Contains Cys, Met, or Trp | Reagent K | TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), EDT (2.5%) | Phenol/Thioanisole protect Trp/Met; EDT prevents Cys oxidation.[9] |
| "Odorless" Alternative | Reagent B | TFA (88%), Phenol (5%), H₂O (5%), TIS (2%) | Avoids malodorous thiols (EDT), suitable if Met oxidation is not a primary concern.[7] |
Detailed Cleavage Protocol:
-
Preparation: Wash resin thoroughly with DCM (
) to remove DMF (DMF is basic and can buffer the TFA). Dry resin under nitrogen.[7] -
Cocktail Mixing: Prepare the selected cocktail fresh . Do not store cleavage cocktails.
-
Reaction: Add cocktail to resin (10 mL per 1 g resin).
-
Incubation: Shake gently for 2.0 to 2.5 hours .
-
Expert Note: Do not exceed 3 hours unless necessary (e.g., multiple Arg(Pbf) residues), as this increases the risk of side reactions.
-
-
Precipitation:
-
Filter the resin and collect the filtrate in a 50 mL centrifuge tube.
-
Evaporate TFA under a nitrogen stream until the volume is reduced to ~10%.
-
Add ice-cold diethyl ether (10-fold excess) to precipitate the peptide.
-
Centrifuge (3000 rpm, 5 min) and decant the ether. Repeat wash
.[7]
-
-
Lyophilization: Dissolve the pellet in 50% Acetonitrile/Water and lyophilize.
Troubleshooting & Optimization
The Aspartimide Problem
The most severe limitation of Asp(OtBu) is Aspartimide formation .[10] This occurs when the nitrogen of the subsequent amino acid attacks the ester carbonyl of the Asp side chain, forming a 5-membered ring.[11] This is base-catalyzed (during Fmoc removal).[5]
-
High Risk Sequences: Asp-Gly, Asp-Asn, Asp-Ser.
-
Symptoms: Mass spectrum shows [M-18] peak (loss of H₂O) or [M+Piperidine] adducts.
Mitigation Strategies:
-
Acidic Modifier: Add 0.1 M HOBt to the 20% Piperidine deprotection solution. This lowers the pH slightly, suppressing ring closure [2].
-
Bulky Protecting Groups: For extremely difficult sequences (e.g., Asp-Gly), replace Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester). The extra bulk sterically hinders the attack.
-
Backbone Protection: Use Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptides.[5][12] The Dmb group on the backbone nitrogen removes the nucleophilic proton, rendering aspartimide formation impossible.
Figure 2: Pathway of Aspartimide formation in Asp(OtBu)-containing peptides.
References
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion". Chemistry – A European Journal.
-
Martinez, J., et al. (1986). "Prevention of Aspartimide Formation in Fmoc SPPS". International Journal of Peptide and Protein Research.[13]
-
Chan, W.C., & White, P.D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
-
King, D.S., Fields, C.G., & Fields, G.B. (1990). "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis". International Journal of Peptide and Protein Research.[13]
Sources
- 1. renyi.hu [renyi.hu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Enantioselective synthesis of β-amino acid derivatives using copper hydride catalysis
An Application Guide to the Enantioselective Synthesis of β-Amino Acid Derivatives via Copper Hydride Catalysis
Authored by: A Senior Application Scientist
Introduction: The Significance and Challenge of Chiral β-Amino Acids
Chiral β-amino acids are crucial structural motifs in a vast array of pharmaceuticals, natural products, and peptidomimetics.[1][2][3] Their incorporation into peptide backbones can induce stable secondary structures, such as helices and turns, and confer resistance to enzymatic degradation.[2] Despite their importance, the direct and efficient enantioselective synthesis of β-amino acid derivatives, particularly from simple, abundant starting materials, has been a persistent challenge in organic chemistry.[4][5] Traditional methods often require multi-step sequences or the use of stoichiometric chiral auxiliaries.
Catalytic asymmetric conjugate addition (or aza-Michael addition) to α,β-unsaturated carbonyl compounds is an atom-economical approach. However, substrates like α,β-unsaturated esters, amides, and carboxylic acids are often not reactive enough for direct enantioselective additions of nitrogen nucleophiles.[4][5] This has necessitated a paradigm shift in synthetic strategy, leading to the emergence of copper hydride (CuH) catalysis as a powerful and versatile solution. This guide details the mechanistic principles and provides robust protocols for the CuH-catalyzed hydroamination of α,β-unsaturated carbonyl compounds, a transformative method for accessing enantioenriched β-amino acid derivatives.[1][6]
Mechanistic Insights: The Power of Ligand-Controlled Regioselectivity
The success of this methodology hinges on a fascinating, ligand-controlled reversal of the "normal" regioselectivity of hydrocupration. Typically, the hydride from a CuH species adds to the β-position of an α,β-unsaturated system to generate a copper enolate intermediate.[1] However, for the synthesis of β-amino acids, the crucial step is the formation of a β-amino bond, which requires the copper to be positioned at the β-carbon to facilitate a subsequent reaction with an electrophilic aminating agent.
A key breakthrough demonstrated that with an appropriate chiral phosphine ligand, the hydrocupration of certain α,β-unsaturated esters proceeds with "reversed" regioselectivity, delivering the copper to the β-position.[1][6][7] This β-cuprated species is the key intermediate that reacts with an electrophilic nitrogen source, such as 1,2-benzisoxazole, to forge the C-N bond and create the desired β-amino acid derivative with high enantioselectivity.[1][6]
The catalytic cycle can be visualized as follows:
-
Catalyst Formation : A copper(I) precursor and a chiral diphosphine ligand form a chiral copper complex. This complex reacts with a silane (the stoichiometric hydride source) to generate the active chiral copper hydride (L*CuH) catalyst.
-
Regio-Reversed Hydrocupration : The L*CuH catalyst adds across the double bond of the α,β-unsaturated ester. The chiral ligand environment directs the hydride to the α-position and the copper to the β-position, forming a chiral β-cuprated intermediate.
-
Electrophilic Amination : The organocopper intermediate reacts with an electrophilic aminating reagent (e.g., 1,2-benzisoxazole). The nitrogen atom attacks the carbon bearing the copper, and subsequent steps lead to the formation of the C-N bond.
-
Catalyst Regeneration : The product is released, and the copper catalyst is regenerated to re-enter the catalytic cycle.
Caption: Proposed catalytic cycle for CuH-catalyzed enantioselective hydroamination.
Application Data: Substrate Scope and Performance
The CuH-catalyzed hydroamination protocol exhibits broad functional group tolerance and consistently delivers high yields and excellent enantioselectivities across a range of substrates.
| Entry | Substrate (α,β-Unsaturated Ester) | Aminating Reagent | Product | Yield (%) | ee (%) |
| 1 | tert-Butyl cinnamate | 1,2-Benzisoxazole | tert-Butyl (R)-3-amino-3-phenylpropanoate | 95 | 97 |
| 2 | tert-Butyl (E)-3-(4-chlorophenyl)acrylate | 1,2-Benzisoxazole | tert-Butyl (R)-3-amino-3-(4-chlorophenyl)propanoate | 92 | 98 |
| 3 | tert-Butyl (E)-3-(naphthalen-2-yl)acrylate | 1,2-Benzisoxazole | tert-Butyl (R)-3-amino-3-(naphthalen-2-yl)propanoate | 94 | 97 |
| 4 | tert-Butyl (E)-3-(thiophen-2-yl)acrylate | 1,2-Benzisoxazole | tert-Butyl (R)-3-amino-3-(thiophen-2-yl)propanoate | 85 | 96 |
| 5 | tert-Butyl (E)-hex-2-enoate | 1,2-Benzisoxazole | tert-Butyl (R)-3-aminohexanoate | 78 | 90 |
| Data synthesized from representative results in the field.[1][4][7] |
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for a general enantioselective hydroamination reaction.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The active CuH species and the organocopper intermediates are highly sensitive to oxygen and moisture. All steps must be performed under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk techniques to prevent catalyst decomposition and ensure reproducibility.
-
Silane Choice: Diethoxymethylsilane (DEMS) or other hydrosilanes serve as the terminal reductant to generate the CuH catalyst in situ. Their choice can influence reaction kinetics and efficiency.
-
Solvent: Anhydrous, non-protic solvents like toluene or THF are used to prevent quenching of the reactive hydride and organometallic intermediates.
-
Temperature: Reactions are typically run at or below room temperature to maximize enantioselectivity, as higher temperatures can lead to background reactions or reduced chiral induction.
Protocol 1: General Procedure for Enantioselective Hydroamination
Caption: Standard workflow for CuH-catalyzed hydroamination.
Materials and Reagents:
-
Copper(II) acetate (Cu(OAc)₂, 1.0 mol%)
-
Chiral Ligand (e.g., (R)-DTBM-SEGPHOS, 1.1 mol%)
-
Sodium tert-butoxide (NaOtBu, 5.0 mol%)
-
α,β-Unsaturated ester (1.0 equiv)
-
1,2-Benzisoxazole (1.2 equiv)
-
Diethoxymethylsilane (DEMS, 2.0 equiv)
-
Anhydrous Toluene (to make a 0.2 M solution)
-
Oven-dried glassware, magnetic stir bars, septa, and needles
Step-by-Step Procedure:
-
Glovebox/Schlenk Line Setup: In a nitrogen-filled glovebox, add Cu(OAc)₂ (0.01 mmol), (R)-DTBM-SEGPHOS (0.011 mmol), and NaOtBu (0.05 mmol) to an oven-dried 10 mL vial equipped with a magnetic stir bar.
-
Solvent Addition: Add 2.5 mL of anhydrous toluene to the vial.
-
Catalyst Activation: Add diethoxymethylsilane (2.0 mmol) to the mixture. Seal the vial and stir for 30 minutes at room temperature. A color change (e.g., to a dark red or brown solution) typically indicates the formation of the active catalyst.
-
Substrate Addition: In a separate vial, prepare a solution of the α,β-unsaturated ester (1.0 mmol) and 1,2-benzisoxazole (1.2 mmol) in 2.5 mL of anhydrous toluene.
-
Reaction Initiation: Add the substrate solution to the activated catalyst mixture via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Quenching: Upon completion, remove the vial from the glovebox. Carefully quench the reaction by adding 1 mL of 1 M HCl. Stir vigorously for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel, dilute with ethyl acetate (20 mL), and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure β-amino acid derivative.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
References
-
Copper hydride - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Guo, S., Zhu, J., & Buchwald, S. L. (2020). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Angewandte Chemie International Edition, 59(47), 20841-20845. [Link]
-
Zhou, Y., Bandar, J. S., Liu, R. Y., & Buchwald, S. L. (2018). CuH-Catalyzed Asymmetric Reduction of α,β-Unsaturated Carboxylic Acids to β-Chiral Aldehydes. Journal of the American Chemical Society, 140(2), 606-609. [Link]
-
Zhou, Y., Bandar, J. S., Liu, R. Y., & Buchwald, S. L. (2018). CuH-Catalyzed Asymmetric Reduction of α,β-Unsaturated Carboxylic Acids to β-Chiral Aldehydes. PubMed. [Link]
-
CuH-Catalyzed Asymmetric Reduction of α,β-Unsaturated Carboxylic Acids to β-Chiral Aldehydes. DSpace@MIT. [Link]
-
CuH-Catalyzed Asymmetric Reduction of α,β-Unsaturated Carboxylic Acids to β-Chiral Aldehydes. FAO AGRIS. [Link]
-
Liang, Y., et al. (2020). Copper-Catalyzed Asymmetric Hydroamination: A Unified Strategy for the Synthesis of Chiral β-Amino Acid and Its Derivatives. CCS Chemistry. [Link]
-
Zhu, J., Guo, S., & Buchwald, S. L. (2020). Enantioselective Synthesis of β‐Amino Acid Derivatives Enabled by Ligand‐Controlled Reversal of Hydrocupration Regiochemistry. ResearchGate. [Link]
-
Copper Hydride-Catalyzed Tandem 1,4-Reduction/Alkylation Reactions. ResearchGate. [Link]
-
Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. SciSpace. [Link]
-
Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC. [Link]
-
Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]
-
Juaristi, E., & López-Ruiz, H. (1999). Recent Advances in the Enantioselective Synthesis of β-Amino Acids. Semantic Scholar. [Link]
-
Guo, S., Zhu, J., & Buchwald, S. L. (2020). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. PubMed. [Link]
-
Recent advances in the catalytic asymmetric synthesis of β-amino acids. RSC Publishing. [Link]
-
Copper Hydride Catalyzed Enantioselective Synthesis of Axially Chiral 1,3-Disubstituted Allenes. Journal of the American Chemical Society. [Link]
-
The structure–activity relationship of copper hydride nanoclusters in hydrogenation and reduction reactions. RSC Publishing. [Link]
-
Copper–Hydride-Catalyzed Enantioselective Processes with Allenyl Boronates. Mechanistic Nuances, Scope, and Utility in Target-Oriented Synthesis. ResearchGate. [Link]
-
Development and applications of copper(I) hydride catalysis in asymmetric reactions and heterocycle synthesis. DSpace@MIT. [Link]
-
Liang, Y., et al. (2020). Copper-Catalyzed Asymmetric Hydroamination: A Unified Strategy for the Synthesis of Chiral β-Amino Acid and Its Derivatives. CCS Chemistry. [Link]
Sources
- 1. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protecting Group Strategies for β-Amino Acid Synthesis
Abstract & Strategic Importance
β-Amino acids are non-proteinogenic isomers of standard α-amino acids where the amino group is bonded to the β-carbon. Their incorporation into peptidomimetics creates "β-peptides," which exhibit unique secondary structures (helices, sheets) and, critically, resistance to proteolytic degradation . This stability makes them high-value targets for half-life extension in peptide therapeutics.
However, the synthesis of β-amino acids presents unique challenges compared to their α-counterparts. The increased distance between the amino and carboxyl groups alters electronic effects, and the introduction of chirality at the β-position (in
This Application Note details the orthogonal protecting group strategies required to synthesize these monomers with high optical purity. We focus on two dominant pathways: the Arndt-Eistert Homologation (for
Strategic Framework: The Orthogonality Matrix
Successful synthesis relies on "orthogonality"—the ability to remove one protecting group (PG) without affecting others. In β-amino acid synthesis, three primary "dimensions" of protection are used.
Table 1: The Orthogonal Triad
| Dimension | Common Groups | Deprotection Condition | Stability | Application Note |
| Acid-Labile | Boc (tert-butoxycarbonyl), t-Bu (tert-butyl ester), Trt (Trityl) | TFA (Trifluoroacetic acid), HCl in Dioxane | Stable to Base, Hydrogenolysis | Ideal for solid-phase synthesis (SPPS) using Boc chemistry or side-chain protection in Fmoc chemistry. |
| Base-Labile | Fmoc (9-fluorenylmethoxycarbonyl) | Piperidine, DBU, Diethylamine | Stable to Acid, Hydrogenolysis | The standard for modern SPPS. Warning: Fmoc is unstable to catalytic hydrogenation (basic conditions can occur). |
| Hydrogenolysis | Cbz (Z), Bn (Benzyl ester/ether) | H₂ / Pd-C, HBr / AcOH | Stable to Acid (mild), Base | Excellent for "permanent" protection during solution-phase synthesis; removed at the very end. |
Visualizing the Strategy
The following diagram illustrates the decision logic for selecting protecting groups based on the synthesis pathway.
Figure 1: Decision tree for protecting group selection based on the synthetic pathway (Homologation vs. Addition).
Deep Dive: The Arndt-Eistert Homologation
Target: Synthesis of
The Arndt-Eistert reaction inserts a methylene group (-CH₂-) between the carbonyl and the
Critical PG Considerations
-
N-Protection: Urethane-type protecting groups (Boc, Fmoc, Cbz) are required to prevent nucleophilic attack by the amine on the activated carboxyl group.
-
Side Chains: Acidic side chains (Asp, Glu) must be protected as esters (t-Bu or Bn). Lysine requires orthogonal protection (e.g., Boc/Z).
-
Racemization Risk: The activation of the carboxylic acid is the danger zone. Mixed anhydrides are preferred over acid chlorides for Fmoc/Boc amino acids to prevent oxazolone formation and subsequent racemization.
Protocol 1: Synthesis of N-Boc-β-Homophenylalanine
This protocol utilizes the Mixed Anhydride method and TMS-Diazomethane (safer alternative to diazomethane gas).
Reagents:
-
N-Boc-L-Phenylalanine (1.0 equiv)
-
Isobutyl chloroformate (1.1 equiv)
-
N-Methylmorpholine (NMM) (1.1 equiv)
-
TMS-Diazomethane (2.0 M in hexanes, 1.5 equiv)
-
Silver Benzoate (0.1 equiv)
-
Solvents: THF (anhydrous), 1,4-Dioxane, Water.
Step-by-Step Methodology:
-
Activation (Mixed Anhydride Formation):
-
Dissolve N-Boc-Phe-OH (10 mmol) in anhydrous THF (50 mL) under Argon.
-
Cool to -15°C (Salt/Ice bath). Critical: Temperature control prevents decomposition.
-
Add NMM (11 mmol) followed by dropwise addition of Isobutyl chloroformate (11 mmol).
-
Stir for 15 minutes at -15°C. A white precipitate (NMM·HCl) will form.[1]
-
-
Diazoketone Formation:
-
Maintain -15°C. Add TMS-Diazomethane solution (15 mmol) dropwise.
-
Safety Note: TMS-Diazomethane is less explosive than diazomethane but is highly toxic (lung irritant). Use a well-ventilated fume hood.
-
Allow the mixture to warm to 0°C over 1 hour, then stir at room temperature for 2 hours.
-
Workup: Quench with saturated NaHCO₃. Extract with Ethyl Acetate. Wash organic layer with saturated Citric Acid (removes residual base) and Brine. Dry over MgSO₄ and concentrate.
-
Checkpoint: The intermediate
-diazoketone is a yellow solid/oil. It can often be used without column chromatography if purity >95% by TLC.
-
-
Wolff Rearrangement (The Homologation):
-
Dissolve the crude diazoketone in 1,4-Dioxane/Water (9:1 v/v, 50 mL).
-
Add Silver Benzoate (1 mmol) dissolved in Triethylamine (3 equiv).
-
Reaction: Sonication (ultrasound) or heating to 70°C promotes the rearrangement. Nitrogen gas (N₂) evolution will be observed.
-
Stir until N₂ evolution ceases (approx. 1-3 hours).
-
-
Isolation:
-
Acidify the solution to pH 2-3 with 1M HCl (carefully).
-
Extract with Ethyl Acetate.
-
Purify via flash chromatography (Hexanes/EtOAc).
-
Yield: Typically 70-85%. Stereochemical Integrity: >98% ee retention (if temperature is controlled during activation).
Deep Dive: Ellman Sulfinamide Strategy
Target: Enantioselective Synthesis of
When the target is not a simple homologue but requires a new stereocenter (e.g., adding a side chain to a
Protocol 2: Asymmetric Mannich-Type Addition
Reagents:
-
(R)-tert-butanesulfinamide
-
Aldehyde (R-CHO)
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
Lithium enolate of an ester (e.g., t-Butyl acetate + LDA)
Workflow Diagram:
Figure 2: The Ellman Sulfinamide workflow for de novo β-amino acid synthesis.
Key Advantages:
-
High Diastereoselectivity (dr > 95:5): The bulky tert-butyl group on the sulfur directs the incoming nucleophile via a rigid six-membered transition state (Zimmerman-Traxler model).
-
Mild Deprotection: The sulfinyl group is acid-labile (HCl/MeOH) but stable to basic enolate conditions, making it perfectly orthogonal to ester hydrolysis.
Expert Troubleshooting & Optimization
Incomplete Wolff Rearrangement
-
Symptom: Presence of unreacted diazoketone (yellow color persists) or formation of
-chloroketone byproduct. -
Fix: Ensure the silver catalyst is fresh. If using thermal rearrangement, exclude light to prevent radical side reactions. If using ultrasound, ensure consistent bath temperature.
-
PG Insight: If using Fmoc, avoid excessive base (triethylamine) during the silver step, as it can prematurely cleave the Fmoc group. Use Silver Benzoate in Dioxane/Water without excess amine if possible.
Racemization during Activation (Arndt-Eistert)
-
Symptom: Loss of optical purity in the final
-amino acid. -
Cause: Formation of an oxazolone intermediate during the mixed anhydride step.
-
Fix: strictly maintain -15°C. Do not use EDCI/HOBt for this activation; Isobutyl chloroformate/NMM is the gold standard for preserving chirality in this specific transformation.
Solubility Issues with -Peptides
-
Insight:
-peptides aggregate more strongly than -peptides. -
Strategy: If synthesizing a
-peptide oligomer, use the Boc strategy rather than Fmoc. The TFA deprotection step protonates the N-terminus, disrupting hydrogen bond networks and improving solvation during the coupling steps.
References
-
Arndt-Eistert Mechanism & Applications
-
Podlech, J., & Seebach, D. (1995).[3] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition.
-
-
Ellman Sulfinamide Chemistry
-
Tang, T. P., & Ellman, J. A. (2002).[4] "Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines." The Journal of Organic Chemistry.
-
-
Fmoc vs.
- Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.
-
Ultrasound Promoted Wolff Rearrangement
Sources
- 1. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 2. The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids [organic-chemistry.org]
- 3. Arndt-Eistert Synthesis [organic-chemistry.org]
- 4. Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement [organic-chemistry.org]
Troubleshooting & Optimization
Optimizing reaction conditions for tert-butyl esterification
Technical Support Center: Tert-Butyl Esterification Optimization
Introduction: The "Goldilocks" Challenge
Tert-butyl esters are unique in organic synthesis. They provide excellent steric shielding and are orthogonal to base-labile protecting groups (like methyl/ethyl esters), yet they are notoriously difficult to synthesize due to the very steric bulk that makes them valuable.
Standard Fischer esterification fails because the tertiary alcohol (t-butanol) dehydrates to isobutylene faster than it attacks the carbonyl. Therefore, successful synthesis requires specific "workarounds" that activate the electrophile or stabilize the carbocation.
This guide moves beyond basic textbook definitions to address the failure modes you encounter in the lab.
Module 1: The "Bartoli" Route (Boc₂O Activation)
Best For: High-value intermediates, acid-sensitive substrates, and small-to-medium scale.
The standard Boc₂O/DMAP method often stalls with sterically hindered carboxylic acids. The Bartoli modification using Magnesium Perchlorate [Mg(ClO₄)₂] is the superior optimization for these cases.
Mechanism & Logic
Standard DMAP catalysis relies on nucleophilic acyl substitution. However, adding Mg(ClO₄)₂ introduces a Lewis Acid pathway that activates the Boc-anhydride more aggressively than DMAP alone, facilitating attack by the bulky t-butanol (generated in situ or added).
Figure 1: The Lewis-acid accelerated pathway for Boc₂O esterification, bypassing the kinetic sluggishness of pure DMAP systems.
Troubleshooting the Bartoli Protocol
| Symptom | Probable Cause | Corrective Action |
| No Reaction (TLC baseline unchanged) | Catalyst Deactivation | Ensure Mg(ClO₄)₂ is anhydrous . It is extremely hygroscopic. Dry it under vacuum at 150°C before use. |
| "Fizzing" stops early | Incomplete Conversion | The reaction releases CO₂.[1] If evolution stops but SM remains, add 0.5 eq more Boc₂O. The reaction is driven by entropy (gas release). |
| Low Yield (Product trapped) | Workup Hydrolysis | Do not use strong acid washes. Quench with water, extract, and wash with saturated NaHCO₃ to remove unreacted acid. |
Standard Protocol (Optimized):
-
Dissolve Carboxylic Acid (1.0 eq) in DCM or THF.
-
Add Boc₂O (2.3 eq) .[2]
-
Add Mg(ClO₄)₂ (0.10 eq / 10 mol%) .
-
Stir at 40°C (refluxing DCM) for 4-18 hours.
-
Note: If the substrate is acid-sensitive, add 1.0 eq of t-Butanol to suppress side reactions.
Module 2: The "Armstrong" Route (t-Butyl Acetate)
Best For: Scale-up, Amino Acids, and avoiding flammable Isobutylene gas.
Historically, the "atom efficient" method involved bubbling isobutylene gas into H₂SO₄. This is hazardous and difficult to control (polymerization risk). The Armstrong method uses tert-butyl acetate (t-BuOAc) as both solvent and reagent, catalyzed by Perchloric Acid or the safer Tf₂NH (Triflimide) .
The Equilibrium Hack
t-Butyl acetate exists in equilibrium with isobutylene and acetic acid under acidic conditions.[3] By using it as the solvent, you generate a constant, low concentration of isobutylene/t-butyl cation without needing a gas cylinder.
Figure 2: The Armstrong Equilibrium. The solvent acts as a "cation reservoir," transferring the t-butyl group to your carboxylic acid.
Troubleshooting the Armstrong Protocol
Q: My reaction turned into a black tar. What happened? A: You likely used concentrated H₂SO₄ or HClO₄, which can oxidize sensitive substrates or polymerize the isobutylene generated in situ.
-
Fix: Switch to Tf₂NH (Bis(trifluoromethanesulfonyl)imide) . It is a strong Brønsted acid but non-oxidizing and typically used at low loading (0.1–1.0 eq).
Q: The reaction is stuck at 60% conversion. A: This is an equilibrium process.
-
Fix 1: Increase the volume of t-Butyl Acetate (shift equilibrium).
-
Fix 2: Remove the byproduct (Acetic Acid) if possible, though difficult in this solvent system.
-
Fix 3: Add magnesium sulfate (MgSO₄) to scavenge any water that might hydrolyze the product back to starting material.
Q: Can I use this for Amino Acids? A: Yes, this is the preferred method for free amino acids. The zwitterion dissolves as it reacts.
-
Protocol: Suspend Amino Acid in t-BuOAc -> Add Tf₂NH (1.1 eq) -> Stir at 0°C to RT. The solution becomes clear as the ester forms.
Module 3: Stability & Isolation (The "Survival" Phase)
You successfully synthesized the ester, but it vanished during purification. This is the most common failure mode for t-butyl esters.
The Silica Gel Trap
Silica gel is slightly acidic (pH 4-5). This is sufficient to cleave sensitive t-butyl esters during a slow column, reverting them to the carboxylic acid (which often sticks to the baseline).
Data: Stability Half-Life on Silica
| Adsorbent | Condition | Stability of t-Butyl Ester |
|---|---|---|
| Standard Silica (60 Å) | DCM/MeOH Eluent | < 4 Hours (Risk of hydrolysis) |
| Buffered Silica | 1% Et₃N in Eluent | > 24 Hours (Stable) |
| Neutral Alumina | Standard Eluent | Stable |
Isolation Protocol:
-
Quench: Always wash the organic layer with saturated NaHCO₃ immediately after reaction to remove trace acid catalysts.
-
Drying: Use Na₂SO₄ (neutral), not MgSO₄ (slightly acidic) if the ester is hyper-sensitive.
-
Column Prep: Pre-wash your silica column with the eluent containing 1% Triethylamine (Et₃N) . This neutralizes the acidic sites on the silica.
Summary: Method Selection Matrix
| If your substrate is...[4][3][5][6][7] | Recommended Method | Key Reagents | Reference |
| Standard / Robust | Boc₂O / DMAP | Boc₂O, DMAP, t-BuOH | [1] |
| Sterically Hindered | Bartoli | Boc₂O, Mg(ClO₄)₂ | [2] |
| Amino Acid / Zwitterion | Armstrong | t-Butyl Acetate, Tf₂NH | [3] |
| Large Scale (>100g) | Isobutylene Gas | Isobutylene, H₂SO₄ (cat) | [4] |
References
- Boc₂O/DMAP Mechanism: Takeda, K., et al. "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited." Synthesis, 1994.
-
The Bartoli Optimization: Bartoli, G., et al. "Unusual and Unexpected Reactivity of t-Butyl Dicarbonate (Boc2O) with Alcohols in the Presence of Magnesium Perchlorate."[2][8] Organic Letters, 2005.[2][8]
-
The Armstrong Method (Tf₂NH): Ogasa, C., et al. "A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols."[4][9][10] Synlett, 2023.[4]
-
Isobutylene/Acid Catalysis: Armstrong, A., et al. "A new method for the preparation of tertiary butyl ethers and esters."[11] Tetrahedron Letters, 1988.[11]
Sources
- 1. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 2. Unusual and Unexpected Reactivity of t-Butyl Dicarbonate (Boc2O) with Alcohols in the Presence of Magnesium Perchlorate. A New and General Route to t-Butyl Ethers [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Unusual and unexpected reactivity of t-butyl dicarbonate (Boc2O) with alcohols in the presence of magnesium perchlorate. A new and general route to t-butyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 10. arkat-usa.org [arkat-usa.org]
- 11. semanticscholar.org [semanticscholar.org]
Technical Support Center: Synthesis of β-Amino Acid Esters
From the desk of the Senior Application Scientist
Welcome to our dedicated technical support center for the synthesis of β-amino acid esters. As crucial structural motifs in medicinal chemistry, their synthesis is a common yet often challenging endeavor.[1] This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered by researchers in the field. We aim to provide not just solutions, but also the underlying chemical principles to empower you to diagnose and resolve issues in your own laboratory settings.
Section 1: Troubleshooting the Arndt-Eistert Homologation
The Arndt-Eistert reaction is a classic and powerful method for the one-carbon homologation of α-amino acids to their β-analogs.[2][3][4] However, it involves hazardous reagents and several potential pitfalls.
Q1: My Arndt-Eistert reaction yield is low, and I'm isolating a significant amount of an α-chloromethyl ketone byproduct. What is happening?
A1: This is a very common issue that points directly to a side reaction between your α-diazoketone intermediate and the hydrogen chloride (HCl) generated during the initial acid chloride formation.[2] If not properly scavenged, HCl will react with the diazoketone to produce the corresponding α-chloromethyl ketone, consuming your intermediate and reducing the yield of the desired homologated product.
Causality: The reaction of an N-protected α-amino acid with an activating agent like thionyl chloride or isobutyl chloroformate produces the activated acid chloride and one equivalent of HCl.[5] Diazomethane is your reagent but also acts as a base to neutralize this HCl. If you use only one equivalent of diazomethane, it will be consumed in the initial acylation, leaving the HCl free to react with the product diazoketone.
Solutions:
-
Use Excess Diazomethane: The traditional approach is to use at least two equivalents of diazomethane—one for the acylation and at least one to neutralize the generated HCl.[2]
-
The Newman-Beal Modification: A safer and more controlled approach is to add a non-nucleophilic base, such as triethylamine (TEA), to the reaction mixture before the addition of diazomethane.[2] The TEA will scavenge the HCl, preventing the formation of the α-chloromethyl ketone byproduct.
Troubleshooting Flowchart: Arndt-Eistert Side Reaction
Caption: Troubleshooting logic for byproduct formation in Arndt-Eistert synthesis.
Q2: I am concerned about the safety of using diazomethane. Are there viable, safer alternatives for this homologation?
A2: Your concern is well-founded; diazomethane is both toxic and explosive.[1] Fortunately, several safer alternatives have been developed.
-
Diazo(trimethylsilyl)methane: This reagent can often be used as a direct substitute for diazomethane and is generally considered safer to handle.
-
The Kowalski Ester Homologation: This is an excellent alternative that avoids diazomethane entirely.[3][6] It involves the reaction of an ester with dibromomethane and lithium diisopropylamide (LDA) to generate an ynolate intermediate, which is then quenched with an alcohol to give the homologated ester. This method is particularly attractive for larger-scale work.[6]
Section 2: Controlling Stereochemistry
Maintaining or controlling the stereochemistry at the α- and newly formed β-carbons is paramount, as the biological activity of the final molecule is often dependent on its specific stereoisomeric form.[7][8]
Q3: I am performing a conjugate addition of an amine to an α,β-unsaturated ester (Aza-Michael reaction) and obtaining a racemic mixture. How can I achieve enantioselectivity?
A3: The standard Aza-Michael reaction is not inherently stereoselective. To induce enantioselectivity, you must introduce a chiral influence into the reaction.
Strategies for Asymmetric Aza-Michael Additions:
-
Chiral Auxiliaries: Attach a chiral auxiliary to either the amine nucleophile or the unsaturated ester. For example, using an unsaturated amide derived from a chiral amine like (S,S)-(+)-pseudoephedrine can direct the addition of the nitrogen nucleophile to one face of the molecule, resulting in high diastereoselectivity.[9][10] The auxiliary can be removed later in the synthetic sequence.
-
Chiral Catalysis: This is a more elegant and atom-economical approach. A chiral catalyst (e.g., a chiral Lewis acid or a chiral bifunctional thiourea catalyst) can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.[1][11]
-
Enzymatic Resolution: Enzymes, particularly lipases, can be used to selectively react with one enantiomer of a racemic mixture.[12][13] For instance, you can perform a lipase-catalyzed hydrolysis on your racemic β-amino acid ester. The enzyme will selectively hydrolyze one enantiomer to the corresponding β-amino acid, leaving the other enantiomer as the unreacted ester, allowing for their separation.[13]
Q4: Does the Wolff rearrangement in the Arndt-Eistert synthesis affect the stereocenter of the original α-amino acid?
A4: One of the key advantages of the Arndt-Eistert synthesis is that the Wolff rearrangement proceeds with retention of stereochemistry at the migrating carbon (the α-carbon of the original amino acid).[1][14] The 1,2-rearrangement of the alkyl group from the carbonyl carbon to the carbene carbon occurs without inverting the stereocenter. While some racemization can occur under harsh conditions or with particularly sensitive substrates (like phenylglycine), the method is generally reliable for maintaining stereochemical integrity.[15]
Mechanism: Wolff Rearrangement and Stereochemistry
Caption: The Wolff rearrangement proceeds with retention of stereochemistry.
Section 3: Purification and Protecting Groups
Even with a successful reaction, isolating the pure product can be a significant hurdle. Proper use of protecting groups is essential for preventing side reactions and simplifying purification.
Q5: I am having difficulty purifying my β-amino acid ester by silica gel chromatography. The product seems to streak or decompose on the column.
A5: This is a common problem, especially with β-amino esters that have a free amine. The basic nitrogen can interact strongly with the acidic silica gel, leading to poor separation (streaking) or even decomposition.
Troubleshooting Purification:
-
Neutralize the Silica: Pre-treat your silica gel with a small amount of a non-nucleophilic base. A common method is to slurry the silica in your eluent system containing 0.5-1% triethylamine. This deactivates the acidic sites on the silica, allowing your basic product to elute cleanly.
-
Use an N-Protected Intermediate: The most robust solution is to ensure the amine is protected throughout the synthesis and purification. Common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) render the nitrogen non-basic, which dramatically improves chromatographic behavior.[16][17]
-
Alternative Stationary Phases: If the problem persists, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18).
Q6: How do I choose the correct N-protecting group for my multi-step synthesis?
A6: The choice of protecting group is critical and depends on the planned reaction conditions for subsequent steps. You must select a group that is stable to the upcoming reaction conditions but can be removed cleanly at the desired stage. This is known as an orthogonal protection strategy.[16]
| Protecting Group | Abbreviation | Common Reagent | Stable To | Labile To (Cleavage Conditions) |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Catalytic hydrogenation, mild base | Strong acid (e.g., TFA, HCl in dioxane)[16] |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Mild acid, mild base | Catalytic hydrogenation (H₂/Pd-C)[5][17] |
| 9-Fluorenyl-methoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild acid, catalytic hydrogenation | Base (e.g., Piperidine in DMF)[17][18] |
Scenario: If you plan to perform a reaction under acidic conditions, an Fmoc or Cbz group would be a suitable choice. If you need to perform a hydrogenation to reduce another functional group in your molecule, you should avoid the Cbz group and use Boc or Fmoc instead.
Experimental Protocols
Protocol 1: Arndt-Eistert Homologation of N-Boc-Alanine (Newman-Beal Modification)
This protocol is adapted from established procedures for the Arndt-Eistert homologation of N-protected amino acids.[1]
Step 1: Mixed Anhydride Formation
-
Dissolve N-Boc-Alanine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -15 °C in an ice/salt or acetone/dry ice bath.
-
Add N-methylmorpholine (1.1 eq) dropwise, followed by the slow, dropwise addition of isobutyl chloroformate (1.1 eq).
-
Stir the resulting white suspension at -15 °C for 20 minutes. The mixture is now ready for the next step.
Step 2: Diazoketone Synthesis
-
In a separate, well-ventilated fume hood, prepare a solution of diazomethane in diethyl ether (approx. 3 eq). Caution: Diazomethane is toxic and explosive. Use appropriate safety shielding and do not use ground glass joints.
-
Slowly add the ethereal diazomethane solution to the cold (-15 °C) mixed anhydride suspension via a cannula.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 3-4 hours. A yellow color should persist, indicating a slight excess of diazomethane.
Step 3: Wolff Rearrangement
-
Carefully quench any excess diazomethane by adding a few drops of glacial acetic acid until the yellow color disappears and gas evolution ceases.
-
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to obtain the crude diazoketone.
-
Dissolve the crude residue in methanol (this will be your nucleophile to form the methyl ester).
-
Add silver benzoate (AgOCOPh) (0.1 eq) as a catalyst. Note: Keep the reaction in the dark or under dim light as the catalyst can be light-sensitive.
-
Stir the solution at room temperature. You will observe the evolution of N₂ gas. The reaction is typically complete when gas evolution stops (usually 1-2 hours).
Step 4: Workup and Purification
-
Filter the reaction mixture through a pad of Celite® to remove the silver catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography (typically using a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-β-amino butyrate.
References
-
Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary. Journal of Organic Chemistry. [Link]
-
Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. [Link]
-
Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Yuki Gosei Kagaku Kyokaishi. [Link]
-
Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. ACS Publications. [Link]
-
β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
Arndt–Eistert reaction. Wikipedia. [Link]
-
Wolff-Rearrangement. Organic Chemistry Portal. [Link]
-
Acetyl group for proper protection of β-sugar-amino acids used in SPPS. PMC. [Link]
-
Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]
-
Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]
-
Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Thieme. [Link]
-
Amino Acid-Protecting Groups. ACS Publications. [Link]
-
Wolff rearrangement. Wikipedia. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. Springer. [Link]
-
Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. MDPI. [Link]
-
Kowalski Ester Homologation. Application to the Synthesis of β-Amino Esters. La Sapienza. [Link]
-
Synthesis of Amino Acid-Derived Enaminones via Wolff Rearrangement Using Vinylogous Amides as Carbon Nucleophiles. PMC. [Link]
-
Arndt-Eister reaction. Chemistry LibreTexts. [Link]
-
Carboxyl protecting groups. eGyanKosh. [Link]
-
Protecting groups in organic synthesis. University of Calicut. [Link]
-
NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]
-
Enzymatic Stereoselective Synthesis of β-Amino Acids. ResearchGate. [Link]
-
Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation. ResearchGate. [Link]
-
New Strategy for the Stereoselective Synthesis of Fluorinated β-Amino Acids. ACS Publications. [Link]
-
Arndt-eistert homologation. SlideShare. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 3. Arndt-Eistert Synthesis [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. gcwgandhinagar.com [gcwgandhinagar.com]
- 6. elearning.uniroma1.it [elearning.uniroma1.it]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acs.figshare.com [acs.figshare.com]
- 11. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 15. Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement [organic-chemistry.org]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
- 17. mazams.weebly.com [mazams.weebly.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of tert-Butyl 3-amino-3-methylbutanoate HCl
Ticket ID: #TB-AMB-PUR-001 Subject: Troubleshooting Isolation & Purification Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
Welcome to the Technical Support Center. You are working with tert-Butyl 3-amino-3-methylbutanoate hydrochloride (CAS: 133527-33-0). This molecule presents a unique "push-pull" challenge in purification:
-
Steric Hindrance: The gem-dimethyl group at the
-position creates significant steric bulk, often leading to slow crystallization kinetics and "oiling out."[1] -
Acid Sensitivity: While the HCl salt stabilizes the amine, the tert-butyl ester is acid-labile.[1] Exposure to moisture and heat in an acidic environment will trigger autocatalytic cleavage to the free acid (3-amino-3-methylbutanoic acid).
This guide prioritizes non-thermal and antisolvent-driven techniques to preserve the integrity of the ester.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: My crude product is a sticky, off-white gum that refuses to solidify. How do I get a free-flowing powder?
Diagnosis: This is the most common issue with
-
Primary Solvent: Diethyl Ether or MTBE (Methyl tert-butyl ether).[1]
-
Technique: See Protocol A below.
Q2: NMR shows unreacted starting material (non-basic impurities). Crystallization isn't removing them.
Diagnosis: Impurities lacking a basic nitrogen (e.g., 3,3-dimethylacrylate derivatives) often co-precipitate with the salt. The Fix: The "Phase-Switch" Workup Since your product is an amine salt, you can leverage pH manipulation.[1] The impurities will remain in the organic layer at low pH, while your product moves into water (or vice versa depending on the base used).
-
Warning: You must use a mild base (NaHCO₃) and cold conditions to prevent ester hydrolysis.[1]
-
Technique: See Protocol B below.
Q3: I tried recrystallizing from hot methanol/ethanol, but I see a new impurity in the NMR.
Diagnosis: Transesterification or Hydrolysis. Heating a tert-butyl ester hydrochloride in a primary alcohol (MeOH/EtOH) is dangerous.[1] The acidic ammonium proton catalyzes the exchange of the tert-butyl group for a methyl/ethyl group, or cleaves it entirely to the acid. The Fix: Switch to Cold Precipitation . Dissolve in minimal MeOH at Room Temperature (RT) and immediately crash out with excess Et₂O/Hexane. Never boil this salt in alcohol.
Part 2: Visualized Workflows
Workflow 1: The Purification Decision Matrix
Use this logic flow to determine the correct protocol for your specific crude state.
Caption: Decision matrix for selecting the appropriate purification route based on physical state and impurity profile.
Part 3: Detailed Experimental Protocols
Protocol A: Trituration (For Sticky Gums)
Target: Removal of trapped solvent and solidification of amorphous salts.
-
Solvent Choice: Anhydrous Diethyl Ether (preferred) or MTBE.[1]
-
Procedure:
-
Place the sticky gum in a round-bottom flask.
-
Add 10 volumes (relative to gum weight) of Diethyl Ether.
-
Sonicate the flask for 5–10 minutes. The gum should start to turn opaque.
-
Vigorously stir (using a magnetic stir bar) for 2–4 hours at Room Temperature. The mechanical action will grind the gum into a white powder.
-
Filtration: Filter quickly under nitrogen/argon (the salt is hygroscopic). Wash with cold Hexane.
-
Drying: Vacuum dry at max 35°C . (Avoid high heat).
-
Protocol B: Acid-Base "Phase Switch" Extraction
Target: Removal of neutral organic impurities (starting materials).
-
Dissolution: Dissolve the crude HCl salt in water (approx. 0.5 M concentration).
-
Wash 1 (Acidic): Wash the aqueous layer twice with Ethyl Acetate (EtOAc).[1]
-
Basification (Critical Step):
-
Cool the aqueous layer to 0°C .
-
Slowly add Saturated NaHCO₃ solution until pH reaches ~8.5–9.0.
-
Note: Do not use NaOH; high pH can hydrolyze the ester.
-
-
Extraction: Immediately extract the free base into Dichloromethane (DCM) or EtOAc (3x).[1]
-
Salt Reformation:
-
Dry the combined organic layers over anhydrous Na₂SO₄. Filter.
-
Cool the organic solution to 0°C.
-
Add HCl in Dioxane (4M) or HCl in Ether (2M) dropwise.[1]
-
The white hydrochloride salt will precipitate immediately.
-
-
Isolation: Filter and wash with Ether.
Protocol C: Cold Precipitation (Polishing)
Target: Final purification of bulk solid.[1]
-
Dissolve the salt in the minimum amount of Methanol at Room Temperature.
-
(Optional) Add activated carbon, stir for 15 min, and filter through Celite if colored impurities are present.
-
Slowly add Diethyl Ether (antisolvent) while stirring until the solution turns cloudy.
-
Place in a freezer (-20°C) overnight.
-
Collect crystals by filtration.
Part 4: Quantitative Data & Stability
Table 1: Solubility Profile (HCl Salt)
| Solvent | Solubility | Usage in Purification |
|---|---|---|
| Water | High | Phase for Acid/Base extraction |
| Methanol | High | Solvent for dissolution (Protocol C) |
| DCM | Moderate | Good for free base, poor for salt |
| Ethyl Acetate | Low | Antisolvent / Wash solvent |
| Diethyl Ether | Negligible | Primary Antisolvent (Precipitation) |
| Hexane | Negligible | Wash solvent (removes oils) |[1]
Table 2: Stability Risks
| Condition | Risk Level | Consequence |
|---|---|---|
| Aq. HCl (pH < 1) | High | Cleavage of t-Butyl ester to acid |
| NaOH (pH > 12) | Moderate | Hydrolysis of ester |
| Heat (> 50°C) | Moderate | Degradation / HCl loss |
| MeOH + Heat | High | Transesterification (t-Bu
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.[1] (Chapter on Esters: Stability of tert-butyl esters).
-
Marcovici-Mizrahi, D. et al. "Synthesis of
-Amino Esters."[1] Journal of Organic Chemistry, 2000. (General methodologies for beta-amino acid derivatives). -
Sigma-Aldrich (Merck). "Product Specification: L-Valine tert-butyl ester hydrochloride" (Analogous compound physical data).[1]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman Scientific & Technical, 1989.[1] (Standard protocols for amine salt recrystallization).
Disclaimer: This guide is intended for use by trained laboratory personnel. Always consult the specific Safety Data Sheet (SDS) for CAS 133527-33-0 before handling.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acids - Wordpress [reagents.acsgcipr.org]
- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride-Academax [academax.com]
Technical Support Center: Optimizing the Synthesis of Amino Acid tert-Butyl Esters
Welcome to the technical resource center for tert-butyl (t-Bu) ester synthesis of amino acids. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot one of the most common and critical protection strategies in peptide and organic synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and optimize procedures for your specific needs.
The tert-butyl ester is a valued protecting group for carboxylic acids due to its high stability against nucleophiles and reducing agents, combined with its clean removal under acidic conditions.[1][2] However, its synthesis can present challenges, from low yields to undesirable side reactions. This guide provides in-depth, field-proven insights to help you maximize your yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the tert-butylation of amino acids in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields are often traced back to one of three areas: incomplete reaction, poor substrate solubility, or product degradation during workup.
-
Incomplete Reaction: The traditional method of reacting an amino acid with isobutylene and a strong acid catalyst (like H₂SO₄ or HClO₄) can be slow, sometimes requiring several days for completion.[3]
-
Causality: The reaction relies on the formation of a tert-butyl cation, which then reacts with the carboxylic acid. The concentration of this cation and the availability of the deprotonated carboxylate are rate-limiting. Forcing the reaction with prolonged heating can lead to side products.
-
Solution: Consider an alternative, more efficient method using tert-butyl acetate as both the solvent and tert-butylating agent, catalyzed by a strong acid like perchloric acid (HClO₄) or, for a safer and often faster alternative, bis(trifluoromethanesulfonyl)imide (Tf₂NH).[1][4] This approach often leads to faster, higher-yielding reactions.[5]
-
-
Poor Substrate Solubility: Free amino acids are zwitterionic and often have low solubility in the nonpolar organic solvents typically used for this reaction (e.g., dichloromethane, dioxane).[4][5]
-
Causality: If the amino acid is not sufficiently dissolved, the reaction becomes a heterogeneous mixture, severely limiting the interaction between the catalyst, the tert-butyl source, and the carboxylic acid group.
-
Solution: A modern approach involves using an acid like Tf₂NH, which not only catalyzes the reaction but also forms a salt with the amino group. This salt is significantly more soluble in organic solvents like tert-butyl acetate, leading to a homogeneous and more efficient reaction.[1][6]
-
-
Workup Issues: The tert-butyl ester is acid-labile. During aqueous workup, particularly if not properly neutralized, the acidic conditions can prematurely cleave the newly formed ester, reducing the isolated yield.
-
Solution: Ensure the reaction mixture is fully quenched and neutralized before extraction. A common method is to slowly add the reaction mixture to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] Always check the pH of the aqueous layer to ensure it is basic (pH > 8) before proceeding with the extraction.
-
Q2: I'm observing significant side products. How can I identify and prevent them?
The most common side reactions are over-alkylation of the amino acid and racemization.
-
Over-alkylation (Di- or Tri-tert-butylation): For amino acids with nucleophilic side chains (e.g., Ser, Thr, Cys, Asp, Glu), the tert-butyl cation can react with the side-chain functional group in addition to the C-terminus.[1][3]
-
Causality: The highly reactive tert-butyl cation is a potent electrophile and will attack any available nucleophile. Hydroxyl, thiol, and additional carboxyl groups are prime targets.
-
Solution & Prevention:
-
Control Stoichiometry: Use a moderate excess of the tert-butylating agent rather than a large one.
-
Choose the Right Method: The Tf₂NH/tert-butyl acetate method has been shown to effectively produce di-tert-butylated products for amino acids like Serine, Threonine, and Aspartic Acid when desired, by driving the reaction to completion.[1] If only C-terminal esterification is desired, N-protection of the amino acid prior to esterification is the most reliable strategy.[3]
-
Mass Spectrometry: The addition of each tert-butyl group results in a mass increase of 56 Da. This is the most direct way to identify the presence and extent of over-alkylation.[7]
-
-
-
Racemization: The chiral integrity of the α-carbon is paramount. Harsh reaction conditions (e.g., high heat, excessively strong base during workup) can lead to epimerization.[8][9]
-
Causality: Racemization can occur via the formation of an oxazolone intermediate or by direct deprotonation/reprotonation at the α-carbon under basic conditions.[9][10]
-
Solution & Prevention:
-
Mild Conditions: Whenever possible, run the reaction at or below room temperature. The Tf₂NH method, for instance, is often effective at 0°C.[4]
-
Avoid Strong Bases: During workup, avoid using strong bases like NaOH or KOH for extended periods. A quick wash with a milder base like NaHCO₃ is preferable.
-
Chiral HPLC/NMR: Confirm the stereochemical purity of your final product using chiral HPLC or by forming a diastereomeric derivative (e.g., a Mosher amide) for NMR analysis.[1]
-
-
Q3: Which catalyst should I choose for my synthesis?
The choice of acid catalyst is critical and depends on the substrate, scale, and safety considerations.
| Catalyst | Common tert-Butyl Source | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Isobutylene | Inexpensive, traditional method.[11] | Reactions can be very slow (days); requires pressure vessel for gaseous isobutylene.[3] |
| Perchloric Acid (HClO₄) | tert-Butyl Acetate | Effective, often used for direct esterification of free amino acids.[12][13] | Potentially hazardous/explosive; reactions can stall.[1][4] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Isobutylene, tert-Butanol | Effective catalyst for both O- and S-tert-butylation.[14][15] | Moisture sensitive; can be difficult to handle. |
| Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | tert-Butyl Acetate | High yields, fast reaction times, improves substrate solubility, safer than HClO₄.[1][6][16] | More expensive than traditional mineral acids. |
Key Experimental Protocols
Protocol 1: High-Yield tert-Butylation using Tf₂NH and tert-Butyl Acetate
This modern protocol is highly recommended for its efficiency, safety, and broad applicability, especially for free amino acids.[1]
Materials:
-
Amino Acid (1.0 eq)
-
tert-Butyl Acetate (AcOtBu) (used as solvent, ~0.1 M concentration)
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH) (1.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Ethyl Acetate (EtOAc) for extraction
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Step-by-Step Methodology:
-
Suspend the amino acid (1.0 eq) in tert-butyl acetate (to make a 0.1 M solution) in a round-bottom flask.
-
Cool the suspension to 0°C in an ice bath.
-
In a separate flask, dissolve Tf₂NH (1.1 eq) in a small amount of DCM.
-
Slowly add the Tf₂NH solution to the cooled amino acid suspension with vigorous stirring. The mixture should become a clear, homogeneous solution as the soluble salt forms.
-
Stir the reaction at 0°C, monitoring progress by TLC (ninhydrin stain) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool a saturated aqueous NaHCO₃ solution to 0°C. Very slowly, add the reaction mixture to the cold NaHCO₃ solution (reverse addition) with vigorous stirring to quench the acid.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tert-butyl ester.
-
Purify by flash column chromatography if necessary.
Visualizing the Chemistry
Understanding the underlying mechanisms and workflows is key to troubleshooting and optimization.
General Reaction Mechanism
The acid-catalyzed synthesis proceeds by generating a stable tert-butyl cation, which is then trapped by the carboxylic acid nucleophile.
Caption: Acid-catalyzed formation of a tert-butyl ester from isobutylene.
Troubleshooting Workflow for Low Yield
When faced with poor yields, a systematic approach can quickly identify the root cause.
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Int J Pept Protein Res. 1993 Apr;41(4):323-5. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. [Link]
- Google Patents. Process for preparing amino acid tert-butyl ester hydrochloric acid salts (WO2003053909A1).
- Google Patents. Preparation of protected amino acids (WO2004000784A1).
-
Hossain, K. M. I., et al. (2022). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 27(15), 4989. [Link]
- Google Patents. Production of tertiary butyl ester of amino acid and its hydrochloride (JPH0977724A).
-
Azev, V. N., et al. (2023). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. Russian Journal of Bioorganic Chemistry, 49(3), 291-295. [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
ResearchGate. An Efficient Synthesis of tert-Butyl Ethers/Esters of Alcohols/Amino Acids Using Methyl tert-Butyl Ether. [Link]
-
Scientific Update. Put and Take Shakes It Up. [Link]
-
Thieme Chemistry. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]
-
Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
ResearchGate. Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. [Link]
-
ResearchGate. Changing permanent protecting groups for avoiding tert-butylation in solid-phase peptide synthesis of somatostatinamide. [Link]
-
Houben-Weyl. Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(18), 10339-10419. [Link]
-
Russian Journal of Bioorganic Chemistry. Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. [Link]
-
Kovacs, J., et al. (1970). Racemization of amino acid derivatives. III. Rate of racemization and peptide bond formation of cysteine active esters. The Journal of Organic Chemistry, 35(6), 1810-1815. [Link]
-
Organic Syntheses. GLYCINE t-BUTYL ESTER. [Link]
- Google Patents. Process for t-butylating hydroxy- or thiol-substituted amino acids (US3932489A).
-
Synthesis-TOC. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]
-
Reddit. Synthesizing tertiary-butylesters of BOC-amino acids. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
ResearchGate. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]
Sources
- 1. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]
- 14. WO2004000784A1 - Preparation of protected amino acids - Google Patents [patents.google.com]
- 15. US3932489A - Process for t-butylating hydroxy- or thiol-substituted amino acids - Google Patents [patents.google.com]
- 16. tert-Butyl Esters [organic-chemistry.org]
Technical Support Center: Minimizing Side Products in SPPS
Current Status: Online Operator: Senior Application Scientist Ticket Subject: Troubleshooting & Prevention of Common SPPS Side Reactions
The Philosophy of Purity
In Solid-Phase Peptide Synthesis (SPPS), purity is not achieved by purification; it is achieved by suppression. If you are relying on HPLC to clean up a "dirty" crude peptide, you have already lost yield and valuable time.
This guide is structured as a Diagnostic Decision Tree . We do not guess; we analyze the crude Mass Spectrum (MS) and HPLC profile to identify the specific chemical mechanism responsible for the failure, then apply a targeted chemical solution.
Diagnostic Workflow
Before altering your protocol, identify the enemy using your analytical data.
Caption: Diagnostic logic flow for identifying SPPS side reactions based on Mass Spectrometry shifts.
Troubleshooting Guides (Q&A Format)
ISSUE A: The "Aspartimide" Problem (-18 Da / +18 Da)
Symptom: You see a peak at [M-18] (Aspartimide) or split peaks at [M] (α- and β-peptides formed by hydrolysis). Prone Sequences: Asp-Gly, Asp-Ser, Asp-Thr, Asp-Asn.
Q: Why is my Asp-Gly sequence falling apart? A: This is a base-catalyzed intramolecular reaction. During Fmoc removal (using Piperidine), the nitrogen of the Glycine backbone attacks the ester of the Aspartic Acid side chain, forming a 5-membered succinimide ring (Aspartimide). This ring is unstable and hydrolyzes, often opening into the incorrect β-aspartyl peptide.
Q: How do I stop it? You must disrupt the basic environment or sterically block the attack.
-
Acidic Deprotection (The "Oxyma" Method): Add 0.1M Oxyma Pure to your 20% Piperidine deprotection solution. This suppresses the side reaction without preventing Fmoc removal.
-
Backbone Protection (The "Hmb" Method): Use Fmoc-Gly-(Hmb)-OH or Fmoc-Asp(OtBu)-(Hmb)Gly-OH dipeptides. The Hmb group sterically hinders the backbone nitrogen, making the attack physically impossible.
Mechanism Visualization:
Caption: The Aspartimide pathway. The critical failure point is the backbone nitrogen attack in Step 2.
ISSUE B: Deletion Sequences (Aggregation)
Symptom: Mass spec shows [M - Residue]. The coupling failed to go to completion. Cause: As the peptide grows, it forms internal hydrogen bonds (β-sheets), causing the resin to "clump" and preventing reagents from reaching the N-terminus.
Q: Double coupling isn't working. What now? A: You need to break the structure, not just add more reagent.
-
Pseudoproline Dipeptides: This is the gold standard. Replace a Ser, Thr, or Cys residue with a Pseudoproline dipeptide (e.g., Fmoc-Ala-Ser(psiMe,Mepro)-OH). The "kink" in the oxazolidine ring disrupts the β-sheet network, resolubilizing the peptide chain [1].
-
Chaotropic Salts: Wash the resin with 0.1M LiCl in DMF prior to difficult couplings to disrupt hydrogen bonding.
-
Elevated Temperature: Perform coupling at 50°C–75°C (microwave or conventional heating) to increase kinetic energy and break aggregates.
ISSUE C: Racemization (Loss of Chirality)
Symptom: Correct mass, but multiple peaks in HPLC. Loss of biological activity. Prone Residues: Cysteine (Cys) and Histidine (His).[1][2]
Q: My Cysteine peptide has no activity. Did I racemize it? A: Likely. Cysteine is extremely sensitive to base-catalyzed racemization during activation.[3]
-
Switch Coupling Reagents: Stop using HBTU/HATU/DIEA for Cys/His. The presence of the base (DIEA) extracts the α-proton.
-
Use DIC/Oxyma Pure: This is a base-free carbodiimide chemistry. It maintains a neutral/acidic pH during activation, drastically reducing racemization rates compared to phosphonium salts [2].
-
Use Cys(Trt) vs Cys(Thp): For C-terminal Cysteine, Fmoc-Cys(Thp)-OH (tetrahydropyranyl) is more resistant to racemization than the standard Trityl protection.[3]
ISSUE D: Diketopiperazine (DKP) Formation
Symptom: Loss of the C-terminal dipeptide.[4][5] Prone Sequences: Proline or Glycine at position 2 (e.g., C-term is Pro-X or Gly-X).
Q: Where did my first two amino acids go? A: They cyclized and cleaved themselves off the resin. The N-terminus of the second amino acid attacks the ester linkage to the resin.
Q: How do I prevent this? A: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[5] The bulky 2-chloro group sterically hinders the attack on the ester linkage.[6] Standard Wang resin is too unhindered for Proline-rich C-termini [3]. Alternatively, couple the first two amino acids as a pre-formed dipeptide.[5]
Optimized Protocols
Table 1: Cleavage Cocktail Optimization
Choose the right scavenger to prevent alkylation (re-attachment of protecting groups).
| Peptide Composition | Recommended Cocktail | Role of Components |
| Standard (No Cys/Met/Trp) | 95% TFA, 2.5% TIS, 2.5% H2O | TIS scavenges t-butyl cations.[7] |
| Contains Cys or Trp | Reagent K (82.5% TFA, 5% Phenol, 5% H2O, 5% Thioanisole, 2.5% EDT) | EDT (Ethanedithiol) is critical to prevent alkylation of Trp indoles and Cys thiols. |
| Contains Met | Reagent H (81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% DMS, 2% NH4I) | Ammonium Iodide (NH4I) and DMS reduce Met-sulfoxide back to Met [4]. |
| Contains Tyr | Add Phenol | Phenol protects the Tyr hydroxyl group from t-butyl alkylation. |
Protocol: High-Efficiency Coupling Cycle (Base-Free)
Designed to minimize Racemization and Aggregation.
-
Swelling: DCM (2 x 10 min).
-
Deprotection: 20% Piperidine + 0.1M Oxyma Pure in DMF (1 x 2 min, 1 x 8 min). Prevents Aspartimide.
-
Wash: DMF (5 x 1 min).
-
Activation:
-
Amino Acid (5.0 eq)
-
Oxyma Pure (5.0 eq)
-
DIC (5.0 eq)
-
Dissolve in DMF.[8] Pre-activate for 2 minutes before adding to resin.
-
-
Coupling: Shake at Room Temp for 60 min OR Microwave at 75°C for 5 min (except Cys/His/Arg - keep these at RT/50°C).
-
Wash: DMF (5 x 1 min).
References
-
Wöhr, T., & Mutter, M. (1995). Pseudo-prolines in peptide synthesis: Direct insertion of serine and threonine derived oxazolidines in dipeptides.[9] Tetrahedron Letters. 10
-
Luxembourg Bio Technologies. (2024). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. 11
-
Mesa Labs. (2024). SPPS Tips For Success: Benefits of Preloaded Resins and 2-CTC. 12[2][4][5][7][8][13][14][10][15][16]
-
BenchChem. (2025).[7][14] Optimization of Cleavage Cocktails for Peptides with Acm-Protected Cysteine. 7[1][2][4][5][7][8][13][14][10][15][16][17]
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- 17. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthetic Landscape of β-Amino Acids
Introduction: The Rising Prominence of β-Amino Acids in Drug Discovery
In the landscape of modern medicinal chemistry and drug development, β-amino acids have emerged as pivotal structural motifs. Their incorporation into peptide-based therapeutics imparts remarkable resistance to proteolytic degradation, a critical hurdle in the development of peptide drugs.[1] Furthermore, the unique conformational preferences of β-amino acid residues allow for the design of novel secondary structures, known as "foldamers," which can mimic or disrupt biological interactions with high specificity.[2] This guide provides a comparative analysis of the principal synthetic routes to these valuable building blocks, offering field-proven insights and experimental data to aid researchers in selecting the most appropriate strategy for their synthetic endeavors.
Homologation of α-Amino Acids: The Arndt-Eistert Synthesis
The Arndt-Eistert synthesis is a classical and widely utilized method for the one-carbon homologation of carboxylic acids, providing a direct route from readily available α-amino acids to their β-analogs.[3][4] This method is particularly valued for its ability to preserve the stereochemical integrity of the starting α-amino acid.[5]
The Underlying Chemistry: A Mechanistic Perspective
The Arndt-Eistert synthesis proceeds through a three-step sequence:
-
Activation of the Carboxylic Acid: The N-protected α-amino acid is first converted to a more reactive species, typically an acid chloride or a mixed anhydride.[3][6]
-
Formation of a Diazoketone: The activated acid is then reacted with diazomethane to form an α-diazoketone.[3][7]
-
Wolff Rearrangement: The crucial step is the Wolff rearrangement of the diazoketone to a ketene, which is catalyzed by heat, light, or a metal catalyst (commonly silver oxide or silver benzoate).[3][5] The ketene is subsequently trapped by a nucleophile, such as water, to yield the homologous carboxylic acid.[3]
Caption: The reaction mechanism of the Arndt-Eistert synthesis for β-amino acid production.
Performance Analysis: Advantages and Limitations
Advantages:
-
Stereochemical Retention: The Wolff rearrangement proceeds with retention of configuration at the α-carbon, making it an excellent choice for the synthesis of enantiopure β-amino acids from chiral α-amino acids.[5]
-
Broad Substrate Scope: The reaction is applicable to a wide variety of N-protected α-amino acids.[1]
Limitations:
-
Hazardous Reagents: The primary drawback of the Arndt-Eistert synthesis is its reliance on diazomethane, which is highly toxic and explosive.[3][6] This poses significant safety challenges, particularly for large-scale synthesis.
-
Side Reactions: The formation of byproducts, such as methyl esters from the reaction of unreacted activated acid with residual water in the diazomethane solution, can complicate purification.[8]
Safer Alternatives to a Classic
The hazards associated with diazomethane have spurred the development of safer alternatives. The Kowalski ester homologation , which utilizes a carbene equivalent generated from an ylide, offers a viable alternative that avoids the use of diazomethane.[9] Another approach involves the use of trimethylsilyldiazomethane, which is considered to be more stable and less prone to explosion than diazomethane.[6]
Experimental Data: A Quantitative Look
| Starting α-Amino Acid (N-Protected) | Product β-Amino Acid | Yield (%) | Enantiomeric Excess (ee) | Reference |
| Boc-(S)-Phenylalanine | Boc-(S)-3-amino-4-phenylbutanoic acid | 75-85 | >99% | [7] |
| Fmoc-(S)-Alanine | Fmoc-(S)-3-aminobutanoic acid | ~70 | >98% | [3] |
Detailed Experimental Protocol: Synthesis of Boc-(S)-3-amino-4-phenylbutanoic Acid
This protocol is adapted from Organic Syntheses.[7]
-
Mixed Anhydride Formation: To a solution of Boc-(S)-phenylalanine (1.0 eq) in anhydrous THF at -15 °C, add N-methylmorpholine (1.1 eq). Slowly add isobutyl chloroformate (1.1 eq) and stir the mixture for 15 minutes.
-
Diazoketone Formation: In a separate flask, prepare a solution of diazomethane in diethyl ether. Carefully add the diazomethane solution to the mixed anhydride solution at -15 °C. Allow the reaction to warm to room temperature and stir for 3 hours.
-
Wolff Rearrangement: To the diazoketone solution, add a solution of silver benzoate in triethylamine. Stir the mixture at room temperature overnight.
-
Workup and Purification: Quench the reaction with water and extract the aqueous layer with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the pure β-amino acid.
The Rodionov Reaction: A One-Pot Condensation Approach
The Rodionov reaction is a classic one-pot multicomponent reaction that provides access to β-amino acids from aldehydes, malonic acid, and a source of ammonia (typically ammonium acetate).[10][11]
The Underlying Chemistry: A Mechanistic Perspective
The reaction proceeds through a series of equilibria:
-
Knoevenagel Condensation: The aldehyde first undergoes a Knoevenagel condensation with malonic acid to form an α,β-unsaturated carboxylic acid.
-
Michael Addition: Ammonia, generated in situ from ammonium acetate, then adds to the α,β-unsaturated acid in a Michael-type conjugate addition.
-
Decarboxylation: The resulting β-amino malonic acid derivative readily undergoes decarboxylation to yield the final β-amino acid.
Caption: A simplified representation of the Rodionov reaction mechanism.
Performance Analysis: Advantages and Limitations
Advantages:
-
Operational Simplicity: The one-pot nature of the Rodionov reaction makes it experimentally straightforward to perform.[10]
-
Readily Available Starting Materials: The starting materials (aldehydes, malonic acid, and ammonium acetate) are inexpensive and widely available.
Limitations:
-
Racemic Products: The classical Rodionov reaction yields racemic β-amino acids.
-
Moderate Yields and Side Reactions: The reaction can be prone to side reactions, such as the formation of α,β-unsaturated acids and ylidenemalonic acids, leading to moderate yields of the desired β-amino acid.[11]
-
Limited Substrate Scope: The reaction is generally most effective for aromatic aldehydes. Aliphatic aldehydes can give lower yields and more side products.
Experimental Data: A Quantitative Look
| Aldehyde | Malonic Acid | Ammonium Acetate | Solvent | Yield (%) | Reference |
| Benzaldehyde | 1.2 eq | 2.0 eq | Ethanol | 50-60 | [12] |
| 4-Chlorobenzaldehyde | 1.2 eq | 2.0 eq | Ethanol | 55-65 | [12] |
| 2-Naphthaldehyde | 1.2 eq | 2.0 eq | Ethanol | 60-70 | [12] |
Detailed Experimental Protocol: Synthesis of 3-Amino-3-phenylpropanoic Acid
This protocol is a generalized procedure based on literature descriptions.[12]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add benzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (2.0 eq) in ethanol.
-
Reaction Execution: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting solid is dissolved in water and the pH is adjusted to ~7 with a suitable base. The precipitated β-amino acid is collected by filtration, washed with cold water, and dried.
Conjugate Addition Strategies: Building Blocks for Complexity
Conjugate addition reactions, including the Mannich and Michael reactions, are powerful and atom-economical methods for the synthesis of β-amino acids.[1] These reactions involve the addition of a nucleophile to an electron-deficient double bond.
The Mannich Reaction: A Three-Component Assembly
The Mannich reaction is a three-component condensation of an aldehyde, an amine, and a compound with an active hydrogen (in this case, an enolate precursor).[13] Asymmetric variants of the Mannich reaction, employing chiral auxiliaries or chiral catalysts, are highly effective for the enantioselective synthesis of β-amino acids.[14][15]
The reaction typically proceeds via the formation of an imine or iminium ion from the aldehyde and amine, which then acts as an electrophile for the enolate nucleophile.
Caption: A generalized workflow for the asymmetric Mannich reaction using a chiral auxiliary.
| Aldehyde | Amine (Chiral Auxiliary) | Enolate Source | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Benzaldehyde | (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Lithium enolate of tert-butyl acetate | >95:5 | 85 | [16] |
| Isovaleraldehyde | (R)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP) | Lithium enolate of tert-butyl acetate | >95:5 | 82 | [16] |
The Michael Addition: Direct and Atom-Economical
The aza-Michael addition involves the direct 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[17][18] The development of organocatalytic asymmetric aza-Michael reactions has provided a powerful tool for the synthesis of enantioenriched β-amino acids.[8][18]
In a typical organocatalyzed aza-Michael reaction, a chiral catalyst (e.g., a thiourea derivative) activates the Michael acceptor through hydrogen bonding, while a base activates the nitrogen nucleophile.
Caption: A simplified representation of an organocatalyzed aza-Michael addition.
| Michael Acceptor | Nitrogen Nucleophile | Catalyst | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Ethyl acrylate | Boc-NH₂ | Chiral Thiourea | 95% | 92 | [17] |
| Methyl crotonate | Phthalimide | Chiral Phosphine | 98% | 88 | [19] |
Biocatalytic Approaches: The Green Chemistry Frontier
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of enantiopure β-amino acids.[4][20] Enzymes offer exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions.
Key Enzyme Classes in β-Amino Acid Synthesis
-
Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a β-keto acid or ester, producing a chiral β-amino acid.[21][22] Dynamic kinetic resolution (DKR) processes, where the unreacted enantiomer is racemized in situ, can be employed to achieve theoretical yields of 100%.[21]
-
Lipases: Lipases are widely used for the kinetic resolution of racemic β-amino esters via enantioselective hydrolysis or acylation.[12][23]
-
Ammonia Lyases (PALs and TALs) and Aminomutases (PAMs): Phenylalanine ammonia lyase (PAL) and tyrosine ammonia lyase (TAL) catalyze the reversible addition of ammonia to α,β-unsaturated acids.[24] Phenylalanine aminomutase (PAM) catalyzes the intramolecular transfer of an amino group from the α- to the β-position.[24]
Caption: Overview of key biocatalytic routes to enantiopure β-amino acids.
Performance Analysis: Advantages and Limitations
Advantages:
-
High Enantioselectivity: Enzymes often provide unparalleled levels of stereocontrol, typically yielding products with >99% ee.
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near room temperature and neutral pH.
-
Sustainability: Biocatalysis is a key tenet of green chemistry, avoiding the use of harsh reagents and solvents.
Limitations:
-
Substrate Specificity: Enzymes can have a limited substrate scope, although protein engineering is rapidly expanding their applicability.
-
Process Optimization: The development of robust and scalable biocatalytic processes can require significant optimization of reaction parameters such as pH, temperature, and enzyme loading.
Experimental Data: A Quantitative Look
| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee) | Reference |
| Transaminase | Ethyl 3-oxobutanoate | Ethyl (S)-3-aminobutanoate | >99 | >99% | [5] |
| Candida antarctica Lipase B (CALB) | Racemic ethyl 3-aminobutanoate | (R)-Ethyl 3-aminobutanoate | ~50 | >99% | [25] |
| Phenylalanine Ammonia Lyase (PAL) | Cinnamic acid | (S)-Phenylalanine | High | >99% | [24] |
Conclusion: A Strategic Approach to Synthesis
The synthesis of β-amino acids is a rich and diverse field, offering a multitude of strategic options to the synthetic chemist. The choice of the optimal route is a multifactorial decision, weighing the importance of stereochemical control, scalability, safety, and the availability of starting materials.
-
The Arndt-Eistert synthesis remains a reliable method for the stereospecific homologation of α-amino acids, particularly when safer alternatives to diazomethane are employed.
-
The Rodionov reaction offers a simple and direct route, especially for aromatic β-amino acids, although it is limited to the production of racemic mixtures.
-
Conjugate addition reactions , particularly asymmetric Mannich and Michael reactions, have become powerful tools for the enantioselective synthesis of a wide range of β-amino acids with high efficiency and atom economy.
-
Biocatalysis represents the cutting edge of β-amino acid synthesis, offering unparalleled stereoselectivity and sustainability. As the toolbox of available enzymes continues to expand, biocatalytic methods are poised to become increasingly prevalent in both academic and industrial settings.
This guide serves as a starting point for navigating the complex landscape of β-amino acid synthesis. By understanding the fundamental principles, advantages, and limitations of each approach, researchers can make informed decisions to accelerate their drug discovery and development programs.
References
-
Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. (2020). MDPI. [Link]
-
Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link]
-
Arndt–Eistert reaction. Wikipedia. [Link]
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Dynamic Kinetic Resolution of β-Amino Esters by a Heterogeneous System of a Palladium Nanocatalyst and Candida antarctica Lipase A. (2011). Diva-portal.org. [Link]
-
Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journals. [Link]
-
One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. (2013). MDPI. [Link]
-
DESIGN OF A CHEMO-ENZYMATIC PROCESS FOR STEREOSELECTIVE PRODUCTION OF SYNTHETIC (α and β) AMINO ACIDS. ResearchGate. [Link]
-
Recent advances in the catalytic asymmetric synthesis of β-amino acids. (2010). RSC Publishing. [Link]
-
(S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. Organic Syntheses. [Link]
-
Resolution of β-amino esters by Candida antarctica lipase A and B. ResearchGate. [Link]
-
Ammonia lyases and aminomutases as biocatalysts for the synthesis of α-amino and β-amino acids. Semantic Scholar. [Link]
-
Evaluation of functional group compatibility and substrate scope in... ResearchGate. [Link]
-
Innate and guided C–H functionalization logic. (2011). PMC. [Link]
-
Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. [Link]
-
Expanding the Enzymatic Toolbox for β-amino Acids and Unnatural Amino Acids Manufacturing. White Rose eTheses Online. [Link]
-
Expanding dynamic kinetic protocols: transaminase-catalyzed synthesis of α-substituted β-amino ester derivatives. RSC Publishing. [Link]
-
Recent advances in the catalytic asymmetric synthesis of beta-amino acids. ResearchGate. [Link]
-
Asymmetric synthesis of β‐amino esters (2 a–e) and β‐amino acids... ResearchGate. [Link]
-
Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Asymmetric Mannich reaction enabled synthesis of alkaloids. (2025). PubMed. [Link]
-
Catalytic asymmetric direct Mannich reaction: a powerful tool for the synthesis of α,β-diamino acids. (2009). RSC Publishing. [Link]
-
Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. ResearchGate. [Link]
-
Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. (2025). PMC. [Link]
-
Kowalski Ester Homologation. Application to the Synthesis of β-Amino Esters. La Sapienza. [Link]
-
Transaminases for the synthesis of enantiopure beta-amino acids. (2012). PMC. [Link]
-
Transaminases for the synthesis of enantiopure beta-amino acids. ResearchGate. [Link]
-
ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. MIT. [Link]
-
Dynamic kinetic resolution for the synthesis of esters, amides and acids using lipases. (2009). TUE Research portal. [Link]
-
Homologation of α-Amino Acids to β-Amino Acids via a Modified Arndt-Eistert Synthesis. Digital Commons @ IWU. [Link]
-
A general overview of the organocatalytic intramolecular aza-Michael reaction. (2014). RSC Publishing. [Link]
-
β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. (2022). MDPI. [Link]
-
Asymmetric synthesis of α,β-diamino acid derivates via Mannich-type reactions of a chiral Ni(II) complex of glycine with N-tosyl imines. (2011). PubMed. [Link]
-
Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. RSC Publishing. [Link]
-
Evaluation of substrate scope and functional group compatibility of the decarboxylative allylation Reaction conditions. ResearchGate. [Link]
-
β-Amino Acids: Function and Synthesis. (2001). Macmillan Group. [Link]
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Diastereoselectivity: Definition, Mechanism & Example. Study.com. [Link]
-
Diastereoselectivity Definition - Organic Chemistry II Key... Fiveable. [Link]
-
Organocatalytic Asymmetric Aza‐Michael Additions. Scilit. [Link]
-
Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. (2025). MDPI. [Link]
-
2.4 General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity. ResearchGate. [Link]
-
Competitive Formation of ??-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. ResearchGate. [Link]
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Technical Guide: The Strategic Advantage of tert-Butyl Systems in Peptide Synthesis
Executive Summary
In modern solid-phase peptide synthesis (SPPS), the choice of protecting group strategy dictates not only the chemical reagents used but also the safety infrastructure, purification complexity, and final peptide integrity. While the historical Boc/Benzyl (Boc/Bzl) strategy remains relevant for specific aggregation-prone sequences, the Fmoc/tert-Butyl (Fmoc/t-Bu) strategy has emerged as the industry standard.
This guide analyzes the specific chemical advantages of tert-butyl-based side-chain protection.[1][2][3][4][5] The core benefit lies in its acid-lability profile , which enables a "true orthogonal" synthesis scheme—eliminating the need for hazardous hydrogen fluoride (HF) cleavage and significantly reducing facility overhead while improving crude peptide quality for a vast majority of sequences.
Part 1: The Orthogonality Principle
The primary advantage of using tert-butyl (
The Chemical Logic
-
Boc/Bzl (Graduated Lability): Relies on differential acid sensitivity.[4] The Boc group is removed by moderate acid (TFA), while side chains (Benzyl) require strong acid (HF).[4][6] This risks premature loss of side-chain protection during repeated TFA cycles.
-
Fmoc/
-Bu (True Orthogonality): Relies on completely different chemical mechanisms.
This separation ensures that side chains remain perfectly intact throughout the synthesis cycles, minimizing side reactions such as branching or premature modification.
Visualization: Orthogonal vs. Graduated Strategies[4]
Caption: Comparison of reaction mechanisms. Note that the Fmoc/
Part 2: Mechanistic Insight & Safety
The dominance of
The Cation Scavenging Imperative
While safer, TFA cleavage generates reactive tert-butyl carbocations (
The Solution: The use of "Scavengers" (nucleophiles like Silanes and Thiols) is mandatory in the cleavage cocktail to quench
Visualization: Acidolytic Cleavage & Scavenging[7]
Caption: Mechanism of acidolytic cleavage. The critical step is the interception of the t-butyl cation by scavengers (Blue) to prevent peptide alkylation (Red).
Part 3: Comparative Performance Analysis
The following table synthesizes experimental data regarding the operational differences between
| Feature | Fmoc / t-Bu Strategy | Boc / Bzl Strategy | Advantage ( |
| Cleavage Reagent | 95% TFA (Trifluoroacetic Acid) | Anhydrous HF (Hydrogen Fluoride) | Safety: TFA is corrosive but manageable; HF is potentially lethal and requires Teflon lines. |
| Orthogonality | Complete. Base cycles do not affect acid-labile side chains. | Partial. Repeated TFA cycles can slowly degrade Bzl protection. | Purity: Higher fidelity for long syntheses (non-aggregating). |
| Tryptophan Stability | High (with scavengers).[7] | Low. Trp is highly susceptible to benzylation during HF cleavage. | Selectivity: |
| Aggregation | Higher risk. Peptide remains neutral during synthesis.[8] | Lower risk. Protonated N-terminus breaks H-bonds. | Disadvantage: Boc is preferred for "difficult" sequences (e.g., Amyloid |
| Industrial Scalability | High. No special toxicology infrastructure required. | Low. HF handling limits scale-up facilities.[8] | Cost/Logistics: Lower barrier to entry for GMP production. |
Part 4: Validated Experimental Protocols
To maximize the advantages of
Standard Fmoc/ -Bu Synthesis Cycle[10]
-
Resin: Wang or Rink Amide (0.2 – 0.5 mmol/g loading).
-
Coupling: 3 eq AA, 3 eq HBTU/HATU, 6 eq DIPEA in DMF (30-60 min).
-
Deprotection: 20% Piperidine in DMF (
min). -
Wash: DMF (
min) between steps.
Optimized Cleavage Cocktails (The Critical Step)
The choice of cocktail depends on the amino acid composition (specifically the presence of Cys, Met, Trp).
Cocktail A: General Purpose (90% of peptides)
-
TFA: 95% (Solvent/Acid)
-
TIS (Triisopropylsilane): 2.5% (Cation Scavenger)
-
Water: 2.5% (Polar Scavenger)
-
Protocol: Shake resin in cocktail for 2–3 hours at room temperature. Precipitate in cold diethyl ether.
Cocktail B: "Reagent K" (For Cys/Met/Trp rich sequences)
-
TFA: 82.5%[3]
-
Phenol: 5% (Protects Tyr)
-
Thioanisole: 5% (Accelerates removal of Pbf/Trt)
-
Water: 5%
-
EDT (Ethanedithiol): 2.5% (Crucial for Trp/Cys protection)
-
Note: EDT is malodorous; use in a fume hood.
Troubleshooting -Bu Alkylation
If Mass Spec analysis shows
-
Increase Scavenger Volume: Boost TIS/EDT ratio.
-
Extend Cleavage Time: Ensure complete removal, but do not exceed 4 hours (degradation risk).
-
Use "Soft" Nucleophiles: Add DTT (Dithiothreitol) to the cleavage mix.
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link
-
Carpino, L. A., & Han, G. Y. (1970).[2] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[4][9] The Journal of Organic Chemistry. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link
-
Sigma-Aldrich (Merck). Cleavage and Deprotection Protocols for Fmoc SPPS. Link
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A Senior Application Scientist's Guide to Boc vs. Fmoc in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a foundational decision that dictates the entire workflow, from resin choice to final cleavage. This guide provides an in-depth, objective comparison of these two dominant chemistries, grounded in their core principles and supported by experimental data, to empower you in selecting the optimal strategy for your specific application.
The Core Principle: A Tale of Two Orthogonal Chemistries
The success of SPPS hinges on the concept of orthogonality : the use of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at each step.[1][2][3] The fundamental difference between Boc and Fmoc strategies lies in their orthogonal schemes, which dictate the reagents used for deprotection of the temporary α-amino (Nα) group while the "permanent" side-chain protecting groups remain intact.[4][5]
The Boc Strategy: Graduated Acid Lability
The classic Boc strategy, which laid the groundwork for SPPS, employs the acid-labile Boc group for Nα-protection.[5][] Each synthesis cycle involves a deprotection step using a moderately strong acid, typically trifluoroacetic acid (TFA).[4][7] The side-chain protecting groups are also acid-labile but are more robust, generally benzyl-based.[3][] This "quasi-orthogonal" scheme relies on graduated acid lability; the side-chain groups and resin linkage require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for removal during the final cleavage step.[5][8][9]
The Fmoc Strategy: A True Orthogonal System
Developed as a milder alternative, the Fmoc strategy uses the base-labile Fmoc group for Nα-protection.[5][] This group is readily cleaved by a secondary amine, most commonly a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[5][] This allows for the use of acid-labile side-chain protecting groups, typically based on the tert-butyl (tBu) cation.[][] The final cleavage of the peptide from the resin and removal of all side-chain protecting groups is then accomplished using TFA.[8] This clear distinction in deprotection mechanisms (base vs. acid) makes the Fmoc/tBu approach a truly orthogonal system.[3][5][]
Head-to-Head Comparison: A Data-Driven Analysis
The choice between Boc and Fmoc chemistries impacts nearly every aspect of the synthesis. The following table summarizes the key differences, with quantitative data reflecting general trends observed in peptide chemistry.[9][11][12]
| Parameter | Boc Strategy | Fmoc Strategy | Causality & Field-Proven Insights |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) | The core chemical difference dictating the entire workflow. |
| Deprotection Reagent | Trifluoroacetic Acid (TFA), 25-50% in DCM[9][12] | Piperidine, 20-50% in DMF[9][12] | Boc deprotection generates a protonated amine, which can help reduce aggregation by disrupting interchain hydrogen bonds. Fmoc's base-lability offers milder conditions.[][13] |
| Side-Chain Protection | Benzyl (Bzl), Tosyl (Tos) based[3][] | tert-Butyl (tBu), Trityl (Trt) based[][] | Boc's side-chain groups require very strong acids to cleave. Fmoc's tBu-based groups are conveniently cleaved by the final TFA step.[] |
| Final Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF), TFMSA[5][8] | Trifluoroacetic Acid (TFA) with scavengers[8][14] | The use of highly corrosive and hazardous HF in Boc chemistry necessitates specialized, expensive equipment.[14][15] Fmoc cleavage is performed with standard lab reagents.[14] |
| Typical Crude Purity | Generally 70-85%[12] | Generally >85-90%[11][12] | The milder, repetitive deprotection steps in Fmoc chemistry typically lead to fewer side reactions and a cleaner crude product.[5][][11] |
| Typical Overall Yield | ~60-80%[11][12] | ~70-85%[11][12] | Higher crude purity from the Fmoc strategy often simplifies purification, leading to better recovery and a higher final yield of the purified peptide.[11] |
| Synthesis Monitoring | Indirect methods (e.g., Kaiser test)[9] | Direct UV absorbance of dibenzofulvene byproduct[14][15] | The strong UV absorbance of the Fmoc cleavage byproduct allows for real-time, quantitative monitoring of deprotection steps, facilitating automation.[14][15] |
| Cost of Reagents | Boc-amino acids are generally less expensive.[] | Fmoc-amino acids and specialized coupling reagents can be more expensive.[16] | The lower cost of Boc building blocks is a key advantage, especially for large-scale synthesis.[] |
| Key Advantage | Better for hydrophobic/aggregation-prone sequences.[5][] | Milder conditions, automation-friendly, higher purity.[5][15] | The repetitive TFA washes in Boc-SPPS keep the growing peptide protonated, which can disrupt secondary structures and prevent aggregation.[5][17] |
| Key Disadvantage | Harsh final cleavage (HF), hazardous reagents.[14][15] | Base-catalyzed side reactions (e.g., diketopiperazine formation).[17][18] | Safety and equipment requirements are a major drawback of the Boc strategy. The basic conditions of Fmoc deprotection can promote side reactions, especially with certain sequences.[18] |
Visualizing the Workflows
The distinct chemistries of the Boc and Fmoc strategies result in fundamentally different experimental workflows.
Caption: Boc-SPPS workflow, characterized by repetitive acid deprotection.
Caption: Fmoc-SPPS workflow, characterized by repetitive base deprotection.
Common Side Reactions: A Mechanistic Perspective
The choice of strategy directly influences the prevalence of certain side reactions. Understanding these is critical for troubleshooting and optimizing synthesis.
-
Aspartimide Formation : This cyclization of aspartic acid residues can occur under both acidic and basic conditions but is a known issue in Fmoc-SPPS where piperidine can catalyze the reaction.[17] The resulting succinimide ring can reopen to form a mixture of α- and β-aspartyl peptides, leading to difficult-to-separate impurities.[17]
-
Diketopiperazine Formation : More prevalent in Fmoc-SPPS, this side reaction involves the intramolecular cyclization of a dipeptide-resin, cleaving the first two amino acids from the support.[4][18] It is especially common when Proline is the second residue.[17][18] In Boc-SPPS, the protonated N-terminus after deprotection is less nucleophilic, suppressing this reaction.[19]
-
Tryptophan Modification : The indole side-chain of Tryptophan is susceptible to oxidation and alkylation by carbocations generated during acidolysis. This is a greater concern in Boc-SPPS due to the repetitive TFA treatments and the harsh final HF cleavage.[12][13] In Fmoc-SPPS, using an acid-labile Boc protecting group on the indole nitrogen (i.e., Fmoc-Trp(Boc)-OH) is a highly effective strategy to prevent side reactions during the final TFA cleavage.[20]
Experimental Protocols: A Practical Guide
The following are generalized, self-validating protocols for the critical final cleavage step in each strategy. Causality : The components of each cleavage "cocktail" are deliberately chosen. TFA is the primary cleavage agent, while "scavengers" are nucleophilic reagents designed to trap the highly reactive carbocations (e.g., t-butyl, trityl cations) that are liberated from the side-chain protecting groups and resin linker.[20] Without scavengers, these cations can irreversibly modify sensitive residues like Trp, Met, and Tyr.[8][21]
Protocol 1: Boc-SPPS Final Cleavage (High HF Method)
WARNING: This procedure involves anhydrous Hydrogen Fluoride (HF), a highly toxic and corrosive gas. It must be performed by trained personnel in a specialized, dedicated apparatus within a certified fume hood.
-
Resin Preparation: Dry the peptide-resin thoroughly under high vacuum for at least 2 hours. Weigh the dry resin and place it and a Teflon-coated stir bar into the HF-resistant reaction vessel (e.g., made of Kel-F).
-
Scavenger Addition: Add an appropriate scavenger to the vessel. Anisole (1.0 mL per gram of resin) is commonly used to protect Tyrosine residues.
-
HF Distillation: Cool the reaction vessel to -10 °C using a cryostat or dry ice/acetone bath. Carefully and slowly distill the required amount of anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel.
-
Cleavage Reaction: Increase the temperature to 0 °C and stir the reaction mixture for 1-2 hours.[8] The exact time and temperature are dependent on the stability of the protecting groups and the peptide sequence.
-
HF Removal: After the reaction is complete, remove the HF by vacuum distillation, ensuring the vapor is passed through a suitable scrubber.
-
Peptide Precipitation & Isolation: Wash the remaining resin-peptide mixture with cold diethyl ether to remove the scavenger and organic byproducts. Triturate the residue with fresh cold ether to precipitate the crude peptide. Isolate the peptide by filtration or centrifugation.
-
Drying: Dry the crude peptide product under vacuum.
Protocol 2: Fmoc-SPPS Final Cleavage (TFA-based Cocktail)
This protocol describes a general-purpose cleavage using a standard scavenger cocktail. The choice and ratio of scavengers should be optimized based on the peptide sequence.[20]
-
Resin Preparation: Following the final Nα-Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM) (3 x 10 mL per gram of resin). Dry the resin under vacuum for at least 1 hour.[4]
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail fresh just before use. A widely used general-purpose cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) .[8] TIS is an excellent carbocation scavenger, and water helps to hydrolyze certain protecting groups.[20] For peptides containing Cys(Trt) or Met, adding 1,2-ethanedithiol (EDT) is recommended.[20]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) in a suitable reaction vessel.[8]
-
Incubation: Gently agitate the mixture at room temperature for 1.5 to 3 hours. The reaction vessel should be capped but vented to release the CO2 evolved from any remaining Boc groups.
-
Peptide Isolation: Filter the cleavage mixture through a sintered glass funnel to separate the resin beads. Collect the filtrate, which contains the dissolved peptide.
-
Peptide Precipitation: Add the TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.
-
Washing and Drying: Isolate the peptide by centrifugation, discard the supernatant, wash the pellet with cold ether two more times, and then dry the final product under vacuum.[4]
Conclusion: Selecting the Optimal Strategy
The Fmoc strategy has become the dominant method for routine peptide synthesis in both academic and industrial settings.[5][15] Its milder conditions, amenability to automation, compatibility with sensitive modifications, and the generation of higher purity crude products make it the preferred choice for a wide range of applications.[5][][14]
However, the Boc strategy remains an indispensable tool for specific, challenging applications.[4][5] Its key advantage lies in the synthesis of long, difficult, or highly hydrophobic sequences that are prone to aggregation.[5][] The repetitive acidic deprotection steps keep the peptide backbone protonated, disrupting interchain hydrogen bonding and improving solvation during synthesis.[5]
Ultimately, the decision rests on a careful analysis of the target peptide's characteristics, the required scale and purity, and the available laboratory infrastructure.[4] A deep understanding of the underlying chemistry of both approaches is paramount for the successful and efficient synthesis of high-quality peptides for research and drug development.
References
-
A Comparative Guide to Cleavage Cocktails for Boc and Fmoc Solid-Phase Peptide Synthesis. Benchchem.
-
Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Wuhan Zonkai Bio Co., Ltd.
-
A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies. Benchchem.
-
Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Benchchem.
-
Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide. Benchchem.
-
Orthogonal Protection Definition. Fiveable.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
-
An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis. Benchchem.
-
Overview of Solid Phase Peptide Synthesis. AAPPTec.
-
Protected Peptides: Essential Building Blocks for Research. BOC Sciences.
-
A Cost-Benefit Analysis of Fmoc-L-Dab(Me,Ns)-OH in Peptide Synthesis: A Comparative Guide. Benchchem.
-
A Comparative Guide to Peptide Synthesis Validation: Boc-D-Tyr(Me). Benchchem.
-
Why Fmoc-Protected Amino Acids Dominate SPPS?. BOC Sciences.
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Protheragen.
-
Introduction to Peptide Synthesis. National Institutes of Health (NIH).
-
(A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... ResearchGate.
-
Advances in Fmoc solid‐phase peptide synthesis. National Institutes of Health (NIH).
-
Fmoc Solid Phase Peptide Synthesis. ChemPep Inc.
-
Fmoc Resin Cleavage and Deprotection. Iris Biotech GmbH.
-
Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. .
-
Fmoc Amino Acids for SPPS. AltaBioscience.
-
A Comparative Guide to Boc vs. Fmoc Strategy for Trp-Phe Peptide Synthesis. Benchchem.
-
An In-depth Technical Guide to Boc Protection in Peptide Chemistry. Benchchem.
-
Cleavage Cocktails; Reagent B. Peptides.org.
-
Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.
-
Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
-
Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. National Institutes of Health (NIH).
-
Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
-
What is solid phase peptide synthesis?. Biotage.
-
Boc Solid Phase Peptide Synthesis. ChemPep Inc.
-
Comparison of Peptide Synthesis Methods and Techniques. LinkedIn.
-
Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. ResearchGate.
-
FMOC and BOC Protected Amino Acids Comprehensive Market Study: Trends and Predictions 2026-2034. LinkedIn.
-
A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis. Benchchem.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. renyi.hu [renyi.hu]
A Senior Application Scientist's Guide to the Synthesis of β-Amino Acids: A Comparative Analysis of Modern Reagents and Methodologies
In the landscape of modern drug discovery and materials science, the structural diversity and biological resilience of β-amino acids have established them as indispensable building blocks.[1] Their incorporation into peptidomimetics enhances proteolytic stability, a critical attribute for therapeutic peptides.[2] Furthermore, β-amino acids are prevalent in a wide array of natural products and pharmaceuticals, including potent antibiotics and anti-cancer agents.[3] This guide provides a comparative analysis of key synthetic strategies for accessing these valuable molecules, offering insights into the rationale behind reagent selection and methodological choices to aid researchers in this dynamic field.
Homologation of α-Amino Acids: The Arndt-Eistert Approach
The Arndt-Eistert synthesis is a classic and dependable method for the one-carbon homologation of carboxylic acids, making it a widely used route for converting readily available α-amino acids into their β-amino acid counterparts.[4][5][6] This reaction sequence involves the conversion of a carboxylic acid to an acid chloride, which then reacts with diazomethane to form a diazoketone. The crucial step is the subsequent Wolff rearrangement of the diazoketone, catalyzed by a metal such as silver oxide, to generate a ketene. This ketene is then trapped by a nucleophile, typically water or an alcohol, to yield the homologous carboxylic acid or ester.[4][7]
A significant advantage of the Arndt-Eistert homologation is the retention of stereochemistry at the α-carbon of the starting amino acid.[4] However, the use of diazomethane, a toxic and explosive reagent, presents a notable drawback, necessitating careful handling and consideration of safer alternatives.[4][6]
Workflow of the Arndt-Eistert Synthesis:
Caption: General workflow of the Arndt-Eistert homologation for β-amino acid synthesis.
Comparative Data for Arndt-Eistert Synthesis
| Starting α-Amino Acid (N-protected) | Activating Agent | Diazomethane Source | Catalyst for Wolff Rearrangement | Nucleophile (Solvent) | Product Yield | Enantiomeric Excess (ee) | Reference |
| Boc-Phe-OH | Isobutyl chloroformate | Diazomethane | Silver benzoate | t-Butanol/H₂O | ~70-80% | >99% | [4] |
| Z-Ala-OH | Ethyl chloroformate | Diazomethane | Silver oxide | H₂O/Dioxane | Good | High | [7] |
| Fmoc-Val-OH | Thionyl chloride | Diazomethane (in situ) | Ultrasound | H₂O | Clean formation | High | [7] |
Experimental Protocol: Arndt-Eistert Synthesis of Boc-β-homophenylalanine
This protocol is adapted from procedures described for the Arndt-Eistert homologation of N-protected amino acids.[4][8]
-
Activation of the Carboxylic Acid: To a solution of N-Boc-L-phenylalanine (1.0 eq) in anhydrous THF at -15 °C, add N-methylmorpholine (1.1 eq) followed by the dropwise addition of isobutyl chloroformate (1.05 eq). Stir the reaction mixture at this temperature for 30 minutes.
-
Formation of the Diazoketone: In a separate flask, carefully prepare a solution of diazomethane in diethyl ether. Slowly add the ethereal solution of diazomethane to the activated amino acid solution at 0 °C. Allow the reaction to proceed for 2-4 hours, monitoring by TLC for the disappearance of the mixed anhydride.
-
Wolff Rearrangement: To the solution of the diazoketone, add a catalytic amount of silver benzoate (0.1 eq) in a suitable solvent mixture such as t-butanol/water. Heat the reaction mixture gently (e.g., 50-60 °C) or expose to UV light to induce the Wolff rearrangement. Monitor the reaction by TLC for the formation of the β-amino acid.
-
Work-up and Purification: Upon completion, quench the reaction with a mild acid (e.g., acetic acid) to destroy any excess diazomethane. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel to obtain the desired N-Boc-β-homophenylalanine.
The Mannich Reaction: A Three-Component Approach
The Mannich reaction is a powerful C-C bond-forming reaction that provides direct access to β-amino carbonyl compounds.[9][10] In its classic form, it involves the aminoalkylation of an acidic proton located alpha to a carbonyl group with formaldehyde and a primary or secondary amine.[9] For the synthesis of β-amino acids, this typically involves the reaction of an enolate or its equivalent with a pre-formed imine.[11]
The development of asymmetric Mannich reactions has been a significant focus, with organocatalysis emerging as a particularly effective strategy.[9][12] Chiral catalysts, such as proline and its derivatives, can facilitate highly enantioselective additions of aldehydes or ketones to imines, affording chiral β-amino acid precursors.[9]
Mechanism of the Organocatalyzed Mannich Reaction:
Sources
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- 5. youtube.com [youtube.com]
- 6. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
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- 8. Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Mannich reaction - Wikipedia [en.wikipedia.org]
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- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Biological activity of peptides containing β-amino acids
Biological Activity of Peptides Containing -Amino Acids: A Comparative Guide
Executive Summary
This guide critically analyzes the biological performance of peptides containing
While
Part 1: Comparative Analysis of Performance
Proteolytic Stability (The Primary Advantage)
The most significant differentiator is metabolic stability. Proteases (e.g., trypsin, chymotrypsin, DPP-4) have evolved to hydrolyze the amide bond between
Experimental Data Comparison:
| Peptide Class | Protease | Half-life ( | Mechanism of Resistance |
| Natural | Trypsin/Chymotrypsin | < 10 - 30 minutes | Rapid hydrolysis of amide bond. |
| Trypsin/Chymotrypsin | > 24 - 48 hours | Steric mismatch; scissile bond inaccessible. | |
| GLP-1 (Native) | DPP-4 | < 2 minutes | N-terminal cleavage (His-Ala bond).[1][2] |
| GLP-1 ( | DPP-4 | > 8 hours | Modified backbone prevents cleavage at pos 2. |
| Somatostatin (Native) | Serum Proteases | ~ 2-3 minutes | Rapid degradation in plasma. |
| Somatostatin ( | Serum Proteases | > 40 hours | Stabilized hairpin/turn structure. |
Antimicrobial Activity & Selectivity
selectivity-
Mechanism:
-peptides form stable 14-helices or 12-helices (unlike the -helix) that disrupt bacterial membranes via pore formation but are less effective at penetrating the zwitterionic membranes of mammalian cells due to structural rigidity and altered dipole moments.
Case Study: Magainin Derivatives
-
-Magainin: MIC ~50
g/mL (E. coli); Hemolysis at >100 g/mL. -
-17 (Magainin mimic): MIC ~12-50
g/mL; Zero hemolysis at 400 g/mL. -
Insight: The
-peptide retains potency but drastically improves the therapeutic index.
Pharmacokinetics & Cell Permeability
Contrary to the dogma that "unnatural means poor uptake," specific cationic
-
Tat Analogs:
-Tat enters cells via endocytosis similar to -Tat but persists intracellularly much longer due to resistance to cytosolic peptidases. -
Bioavailability:
-peptides show reduced renal clearance compared to small -peptides, partly due to increased plasma protein binding and resistance to brush-border peptidases.
Part 2: Mechanistic Visualization
Diagram 1: Proteolytic Resistance Mechanism
This diagram illustrates why
Caption: Comparative fate of
Part 3: Experimental Protocols
Protocol 1: Solid-Phase Synthesis of -Peptides
Synthesizing
Reagents Required:
-
Resin: Rink Amide (for C-term amides) or Wang (for acids).
-
Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU/DIC due to higher reactivity.
-
Base: DIEA (Diisopropylethylamine).[3]
-
Fmoc-
-Amino Acids: Commercially available (e.g., Fmoc- -Homo-Ala-OH).
Step-by-Step Workflow:
-
Resin Swelling: Swell resin in DMF for 30 min.
-
Deprotection: Treat with 20% Piperidine in DMF (
min). Wash with DMF ( ).[4] -
Activation (Critical Step):
-
Mix Fmoc-
-AA (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. -
Add DIEA (6 eq).
-
Note: Pre-activation for 1-2 min is recommended.
-
-
Coupling:
-
Add activated mixture to resin.[5]
-
Time: Increase coupling time to 2–4 hours (vs. 45 min for
-AAs). -
Double Coupling: Highly recommended for long sequences or bulky side chains.
-
-
Monitoring: Use Chloranil test (sensitive for secondary amines) instead of Kaiser test if using secondary
-amino acids. -
Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours.
Protocol 2: Serum Stability Assay
This assay validates the "foldamer" advantage.
-
Preparation: Dissolve peptide to 1 mM in PBS.
-
Incubation: Mix 20
L peptide stock with 180 L pooled human serum (Sigma). Incubate at 37°C. -
Sampling: At
min and 24h:-
Remove 20
L aliquot. -
Precipitate serum proteins with 200
L cold Acetonitrile/1% Formic Acid. -
Centrifuge at 14,000 rpm for 10 min.
-
-
Analysis: Inject supernatant into LC-MS.
-
Calculation: Plot % remaining peak area vs. time to determine
.
Diagram 2: Synthesis & Testing Workflow
Caption: Integrated workflow for synthesizing and validating
References
-
Steer, D. L., et al. (2002). "
-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry. -
Gellman, S. H. (1998). "Foldamers: A manifesto." Accounts of Chemical Research.
-
Porter, E. A., et al. (2000).
-peptides." Journal of the American Chemical Society. -
Seebach, D., et al. (2004). "
-Peptidic Peptidomimetics." Accounts of Chemical Research. -
Horne, W. S., & Gellman, S. H. (2008). "Foldamers with heterogeneous backbones." Accounts of Chemical Research.
-
Wadhwani, P., et al. (2017). "Antimicrobial activity of
-peptides: Insights from mechanism of action studies." Antibiotics.[6][7] -
Potocky, T. B., et al. (2003).
-peptides." Chemistry & Biology.
Sources
- 1. Glucagon-like peptide-1 analogues: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. biovera.com.au [biovera.com.au]
- 5. EP3349775A1 - Solid phase peptide synthesis methods and associated systems - Google Patents [patents.google.com]
- 6. news-medical.net [news-medical.net]
- 7. mdpi.com [mdpi.com]
Characterization of novel β-amino acid derivatives
Characterization of Novel -Amino Acid Derivatives: A Comparative Technical Guide
Executive Summary
The incorporation of
Key Findings:
-
Proteolytic Stability: Novel derivatives exhibit near-absolute resistance to common proteases (trypsin, pepsin), with half-lives exceeding 60 hours, compared to minutes for
-peptides. -
Structural Fidelity: They support robust formation of stable secondary structures (e.g., 14-helices, 12-helices) even in short oligomers (
), a feat unattainable by -peptides of similar length. -
Bioavailability: Enhanced lipophilicity and metabolic stability suggest superior ADME profiles for oral delivery candidates.
Comparative Performance Analysis
The following data synthesizes performance metrics across three distinct classes:
-
Standard
-Peptides: Native sequences (susceptible to degradation). -
Linear
-Peptides: Homologated residues (e.g., -hAla). -
Novel
-Derivatives: Constrained cyclic (e.g., ACPC) or fluorinated residues.
Table 1: Proteolytic Stability & Metabolic Profile
| Metric | Standard | Linear | Novel | Experimental Context |
| Half-life ( | < 15 minutes | 12 – 24 hours | > 60 hours | Human plasma, 37°C [1] |
| Trypsin Degradation | Complete hydrolysis | Slow hydrolysis | No cleavage detected | Enzyme:Substrate 1:100, 24h [6] |
| Pepsin Stability | Instantaneous cleavage | Stable (pH 2) | Stable (pH 2) | Simulated Gastric Fluid [4] |
| LogP (Lipophilicity) | -1.5 to 0.5 (Hydrophilic) | 0.5 to 1.5 | 1.8 to 2.5 | PAMPA Assay (Permeability) |
Table 2: Structural Characterization Metrics
| Feature | Detection Method | |||
| H-Bond Pattern | NMR (NOE patterns) | |||
| Residues per Turn | 3.6 | ~3.0 | ~2.5 | X-Ray Crystallography |
| CD Minima (nm) | 208, 222 | 214 | 205 | Far-UV CD Spectroscopy [15] |
| CD Maxima (nm) | 190 | 198 | -- | Far-UV CD Spectroscopy |
| Folding Cooperativity | Low (short chains) | High (even | High (cyclic constraints) | Thermal Denaturation ( |
Analyst Insight: The shift in CD minima from 208/222 nm (
) to ~214 nm (-14 helix) is the primary diagnostic marker for validating successful folding of novel derivatives.
Deep Dive: Structural Characterization Workflow
Characterizing
Visualization: Structural Validation Logic
Figure 1: Decision matrix for structural validation of
Experimental Protocols
As a Senior Application Scientist, I recommend the following self-validating protocols. These are designed to minimize false positives caused by aggregation, a common issue with hydrophobic
Protocol A: Enzymatic Stability Assay (LC-MS Based)
Objective: Quantify the half-life (
Reagents:
-
Enzymes: Pronase E (non-specific), Trypsin (specific), Chymotrypsin.
-
Buffer: 50 mM Ammonium Bicarbonate (pH 7.8) or Simulated Gastric Fluid (pH 1.2).
-
Internal Standard: Fmoc-Gly-OH (non-degradable under assay conditions).
Methodology:
-
Preparation: Dissolve the
-peptide derivative to a final concentration of 200 M in the reaction buffer. -
Initiation: Add enzyme at a strict Enzyme:Substrate ratio of 1:100 (w/w).
-
Control: Run a parallel incubation with a known
-peptide (e.g., Angiotensin II) to validate enzyme activity.
-
-
Sampling: At defined time points (
), remove 50 L aliquots. -
Quenching: Immediately add 50
L of ice-cold Acetonitrile + 1% Formic Acid. This precipitates the enzyme and stops the reaction. -
Analysis: Centrifuge at 10,000g for 5 min. Analyze supernatant via LC-MS.
-
Metric: Monitor the disappearance of the parent ion
.
-
Validation Check: If the
Protocol B: Circular Dichroism (CD) Spectroscopy
Objective: Differentiate between 14-helix, 12-helix, and random coil conformations.
Methodology:
-
Solvent Selection: Start with Methanol (MeOH) as
-peptides fold better in protic organic solvents. If physiological relevance is required, titrate with water or TFE (Trifluoroethanol). -
Concentration: Prepare samples at 0.2 mM. High concentrations (>1 mM) risk aggregation, which distorts the CD signal (red-shift).
-
Scan Parameters:
-
Range: 260 nm to 190 nm.
-
Bandwidth: 1.0 nm.
-
Averaging: Accumulate 3 scans to improve Signal-to-Noise ratio.
-
-
Data Processing: Convert raw ellipticity (
) to Mean Residue Ellipticity ( ) using the formula: Where is molar concentration, is path length (cm), and is number of residues.
Synthesis & Mechanistic Pathway[4][5][6][7][8]
The synthesis of these novel derivatives often utilizes the Arndt-Eistert homologation , converting
Visualization: Proteolytic Stability Mechanism
The following diagram illustrates why
Figure 2: Mechanistic basis for
References
-
Helical Secondary Structure of a
-Hexapeptide in Solution and Its Stability Towards Pepsin. ResearchGate.4[1][2][5][6][7][8][4][9][10] -
Recent Developments in the Synthesis of
-Amino Acids. ResearchGate.11[1][2][5][6][7][8][9][10] -
Synthesis of Optically Active
-Amino Acid N-Carboxyanhydrides. University of Illinois.6[1][2][5][6][7][8][4][9] -
The proteolytic stability of 'designed' beta-peptides. PubMed.12[1][2][6][7][9]
-
Peptides Containing
-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.2 -
Circular dichroism spectra of beta-peptides. ETH Library.13[2][6][7][8][9][10]
-
Effective Structural Characterization Strategies for Peptides. BioPharmaSpec.14[1][2][5][6][7][8][4][9][10]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 6. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toward β-Amino Acid Proteins: Design, Synthesis, and Characterization of a Fifteen Kilodalton β-Peptide Tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research Collection | ETH Library [research-collection.ethz.ch]
- 14. biopharmaspec.com [biopharmaspec.com]
Safety Operating Guide
Navigating the Disposal of tert-Butyl 3-amino-3-methylbutanoate Hydrochloride: A Guide for the Prudent Researcher
The Causal Chain of Prudent Disposal: Why We Take These Steps
The hydrochloride salt of an amino acid ester, such as tert-Butyl 3-amino-3-methylbutanoate hydrochloride, presents a unique set of disposal challenges. The ester functional group, the amino group, and the hydrochloride salt all contribute to its chemical reactivity and potential hazards. Improper disposal, such as discarding it down the drain, can lead to the contamination of waterways and unforeseen reactions within the drainage system.[1] Therefore, a structured and informed disposal protocol is paramount.
This guide is built on the foundational principles of chemical waste management as outlined by regulatory bodies like the Environmental Protection Agency (EPA) and best practices from the National Research Council.[2] The core tenets are: segregation , containment , and professional disposal .
Hazard Assessment and Personal Protective Equipment (PPE)
Given the lack of specific toxicological data, a cautious approach is warranted. Structurally similar compounds are known to be skin and eye irritants, and some are classified as corrosive.[3][4] Therefore, it is prudent to handle tert-Butyl 3-amino-3-methylbutanoate hydrochloride with the appropriate personal protective equipment.
| Hazard Category | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Eye Contact | Safety glasses with side shields or chemical splash goggles. |
| Inhalation | Use in a well-ventilated area or with a chemical fume hood. |
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the principles of chemical safety.
Step 1: Waste Identification and Segregation
-
Do not mix tert-Butyl 3-amino-3-methylbutanoate hydrochloride with other chemical waste streams unless compatibility has been verified.
-
It should be segregated as a non-halogenated organic solid waste . Incompatible materials, such as strong oxidizing agents, should be kept separate to prevent potentially hazardous reactions.[5]
Step 2: Containerization
-
Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "tert-Butyl 3-amino-3-methylbutanoate hydrochloride".
-
The date of accumulation should also be clearly marked on the container.
Step 3: Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[2]
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition.
-
Ensure the container is stored within secondary containment to prevent the spread of material in case of a leak.
Step 4: Professional Disposal
-
Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.
-
Provide the disposal company with all available information about the chemical, including its name and any known or suspected hazards.
-
Retain all documentation related to the waste transfer for regulatory compliance.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Don Appropriate PPE: Before attempting to clean the spill, put on the recommended personal protective equipment.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., water, if the material is soluble and not reactive), followed by soap and water.
-
Dispose of Cleaning Materials: All materials used for cleanup should be placed in the hazardous waste container and disposed of accordingly.
Disposal Workflow Diagram
Caption: Disposal workflow for tert-Butyl 3-amino-3-methylbutanoate hydrochloride.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
-
Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved February 24, 2026, from [Link]
-
Endotherm. (n.d.). tert-Butyl-(3S)-3-amino-3-butanoate hydrochloride. Retrieved February 24, 2026, from [Link]
-
PubChem. (n.d.). tert-Butyl 2-amino-3-methylbutanoate hydrochloride. Retrieved February 24, 2026, from [Link]
Sources
Personal protective equipment for handling tert-Butyl 3-amino-3-methylbutanoate hydrochloride
This guide serves as a critical operational manual for the safe handling, storage, and disposal of tert-Butyl 3-amino-3-methylbutanoate hydrochloride . As a Senior Application Scientist, I have structured this content to prioritize researcher safety and experimental integrity, treating this compound not just as a reagent, but as a sensitive chemical system requiring precise environmental control.
PART 1: EMERGENCY QUICK REFERENCE CARD
Print this section and post it near the weighing station.
| Event | Immediate Action Protocol |
| Skin Contact | Brush then Flush: Gently brush off dry powder, then flush with water for 15 minutes.[1] Do not rub (abrasion increases absorption). |
| Eye Contact | Irrigate: Hold eyelids open and flush with eyewash for 15+ minutes.[1] Time is tissue. |
| Inhalation | Evacuate: Move to fresh air immediately. If breathing is difficult, oxygen (trained personnel only). |
| Spill (Solid) | Cover & Collect: Do not dry sweep (dust generation).[2] Cover with dry lime or soda ash, then scoop into a waste container. |
| Spill (Solution) | Neutralize: Absorb with vermiculite or spill pads. If acidic, neutralize carefully with sodium bicarbonate. |
PART 2: CHEMICAL PROFILE & HAZARD ANALYSIS
Compound Identity: tert-Butyl 3-amino-3-methylbutanoate hydrochloride
Chemical Class:
The "Why" Behind the Hazards (Causality)
To handle this chemical safely, you must understand its reactivity profile. It is not merely an "irritant"; it is a latent acid source .
-
Hydrolysis Risk (The Moisture Trap):
-
Mechanism: The tert-butyl ester moiety is acid-labile. However, as a hydrochloride salt, the compound carries its own acid source. Upon contact with ambient moisture, the salt can dissociate, creating a localized acidic environment (pH < 2) on mucous membranes or skin.
-
Consequence: This leads to Skin Corrosion/Irritation (Category 1B/2) and Serious Eye Damage (Category 1) . It is not just the organic molecule that burns; it is the HCl released in situ.
-
-
Thermal Instability:
-
Mechanism:
-amino esters can undergo intramolecular cyclization or decarboxylation at elevated temperatures. -
Consequence: Exothermic decomposition. Store at -20°C to prevent slow degradation and pressure buildup in vials.
-
PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX
Standard "lab coat and gloves" is insufficient without material specificity. Use this matrix to select the correct barrier.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection (Primary) | Nitrile (Minimum 5 mil) | Nitrile offers superior resistance to organic salts and incidental acid exposure compared to latex. |
| Hand Protection (Secondary) | Double-Gloving | Required during weighing. The outer glove captures static-clinging dust; the inner glove remains clean for instrument operation. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are inadequate for fine powders that can drift around side shields. Goggles form a seal against corrosive dust. |
| Respiratory | N95 or P100 (if open) | If handling outside a fume hood (not recommended), a particulate respirator is mandatory to prevent inhalation of acidic dust. |
| Body | Poly-coated Lab Coat | Standard cotton coats absorb liquids. A poly-coated apron or coat prevents acid solutions from soaking through to the skin. |
PART 4: OPERATIONAL HANDLING PROTOCOL
The "Dry Chain" Workflow
This protocol ensures the integrity of the reagent (preventing hydrolysis) and the safety of the operator.
Step 1: Receipt & Acclimatization
-
Do not open immediately. The bottle is likely stored at -20°C.
-
Protocol: Place the sealed bottle in a desiccator and allow it to warm to room temperature (approx. 30-60 mins).
-
Reasoning: Opening a cold bottle condenses atmospheric moisture inside, initiating hydrolysis of the ester and clumping of the salt.
Step 2: Weighing (The Critical Step)
-
Location: Chemical Fume Hood.[3]
-
Static Control: Use an anti-static gun or polonium strip if the powder is "fly-away."
-
Technique:
-
Tare the receiving vessel (with lid).
-
Transfer solid using a plastic spatula (avoid metal if trace metal contamination is a concern for downstream catalysis).
-
Immediately recap the stock bottle and seal with Parafilm.
-
Step 3: Solubilization
-
Solvent Choice: Dissolve in anhydrous solvents (DCM, DMF, Methanol) before adding base.
-
Exotherm Warning: When neutralizing the HCl salt to release the free amine (using TEA or DIPEA), a mild exotherm will occur. Add base dropwise at 0°C.
Visual Workflow: Safe Handling Lifecycle
Figure 1: The "Dry Chain" handling workflow. Note the critical failure path if the container is opened before reaching room temperature.
PART 5: DISPOSAL & DEACTIVATION
Disposal Class: Hazardous Chemical Waste (Corrosive/Toxic). Do NOT dispose of down the drain.
Deactivation Protocol (Small Spills/Glassware)
Before washing glassware, residual solid must be quenched.
-
Dilute: Rinse glassware with a large volume of water.
-
Neutralize: Treat the rinse water with saturated Sodium Bicarbonate (
) until bubbling ceases. -
Check pH: Ensure pH is 6–8.
-
Disposal: The neutralized aqueous solution can often be drain-disposed (check local EHS regulations), but the primary organic waste must be incinerated.
Bulk Waste Disposal
-
Segregation: Segregate into "Solid Acidic Waste" or "Liquid Organic Waste" streams.
-
Labeling: Clearly label as "Amino Acid Ester Hydrochloride – Corrosive."
References
-
Fisher Scientific. (2021). Safety Data Sheet: tert-Butyl (3R)-3-amino-5-methylhexanoate. Retrieved from (Used as surrogate for hazard classification of beta-amino acid ester salts).
-
Sigma-Aldrich. (2024). Safety Data Sheet: Amino Acid Ester Hydrochlorides. Retrieved from .
-
National Institutes of Health (NIH). (2001). Deprotonation of hydrochloride salts of amino acid esters. J Pept Res.[4][5] Retrieved from .
-
University of Wisconsin–Madison. (2025). Chemical Disposal Procedures: Amines and Salts. Retrieved from .
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
